Diethyl (2-oxoethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphorylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQVTBJLLXLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321558 | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-75-3 | |
| Record name | 1606-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl (2-oxoethyl)phosphonate CAS number and molecular structure
An In-depth Technical Guide: Diethyl (2-oxoethyl)phosphonate
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. We delve into its core chemical identity, including its definitive CAS number and molecular structure, and present key physicochemical properties. The guide elucidates its principal application as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds. Furthermore, its emerging role as a valuable building block in medicinal chemistry and drug development is explored, highlighting the strategic importance of the phosphonate moiety. Detailed, field-proven protocols for its synthesis and application in the HWE reaction are provided, alongside essential safety, handling, and storage information to ensure best laboratory practices. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonate reagent.
Chemical Identity and Physicochemical Properties
This compound, also known as diethylphosphonoacetaldehyde, is an organophosphorus compound that features both an aldehyde functional group and a diethyl phosphonate moiety. This dual functionality makes it a powerful C2 building block for introducing a vinyl aldehyde group or for further elaboration of the aldehyde.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized below. The presence of a reactive aldehyde and a phosphonate group capable of forming a stabilized carbanion is central to its synthetic utility.
| Identifier | Value |
| CAS Number | 1606-75-3[1] |
| Molecular Formula | C6H13O4P[1] |
| IUPAC Name | 2-diethoxyphosphorylacetaldehyde[1] |
| Synonyms | Diethylphosphonoacetaldehyde, Diethyl (formylmethyl)phosphonate[1] |
| Molecular Weight | 180.14 g/mol [1] |
| Canonical SMILES | CCOP(=O)(CC=O)OCC[1] |
| InChI Key | ZZWQVTBJLLXLPJ-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical properties of the compound are critical for its handling, reaction setup, and purification.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 192-193 °C at 11 mmHg (for a related structure) |
| Density | 1.179 g/mL at 25 °C (for a related structure) |
| Refractive Index (n20/D) | ~1.513 (for a related structure) |
| Solubility | Soluble in most organic solvents. |
Synthesis and Spectroscopic Characterization
The preparation of β-ketophosphonates like this compound is commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding pathway to form the crucial carbon-phosphorus bond.
General Synthetic Pathway: The Michaelis-Arbuzov Reaction
The foundational step in synthesizing many phosphonates is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For this compound, a protected 2-haloacetaldehyde derivative is required to prevent self-condensation or reaction of the aldehyde. A common strategy involves using a 2-haloacetal, followed by deprotection.
Reaction Scheme:
-
Arbuzov Reaction: Triethyl phosphite reacts with a bromoacetaldehyde acetal (e.g., 2-bromo-1,1-diethoxyethane) to form the diethyl phosphonate acetal.
-
Hydrolysis (Deprotection): The resulting acetal is carefully hydrolyzed under acidic conditions to reveal the aldehyde functionality, yielding the final product.
This two-step process is crucial because it shields the reactive aldehyde during the C-P bond formation, a common tactic in multi-functional-group synthesis to ensure high yields and purity.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene.[2][3]
Mechanistic Overview
The HWE reaction proceeds through a well-defined mechanism that leverages the nucleophilicity of the phosphonate-stabilized carbanion.[2][4]
-
Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a highly stabilized phosphonate carbanion (anion). The choice of base is critical and can influence reaction kinetics and stereochemical outcome.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms a tetrahedral intermediate.[2]
-
Oxaphosphetane Formation: The resulting alkoxide intermediate attacks the electrophilic phosphorus atom in an intramolecular fashion, forming a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form the final alkene product and a water-soluble dialkyl phosphate salt. This elimination is irreversible and drives the reaction to completion. The easy removal of the phosphate byproduct by aqueous extraction is a significant advantage over the traditional Wittig reaction.[2]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: HWE Olefination of Benzaldehyde
This protocol describes a representative procedure for the olefination of benzaldehyde using this compound to synthesize cinnamaldehyde.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The flask is flushed with nitrogen, and anhydrous THF is added via syringe.
-
Carbanion Formation: The phosphonate reagent (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred for 30 minutes at this temperature, during which hydrogen gas evolution is observed. This step is critical for the complete formation of the nucleophilic carbanion.
-
Aldehyde Addition: Benzaldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography on silica gel to afford the pure cinnamaldehyde product. The product identity and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical HWE reaction.
Role in Medicinal Chemistry and Drug Development
Organophosphorus compounds, particularly phosphonates, are of immense interest in drug discovery.[5] The phosphonate group is a highly effective bioisostere of phosphate and carboxylate moieties, offering key advantages.[6][7]
The Phosphonate Moiety as a Bioisostere
-
Phosphate Mimic: The phosphonate group (C-P bond) is a stable surrogate for the natural phosphate group (C-O-P bond), which is susceptible to enzymatic cleavage by phosphatases. This stability enhances the metabolic lifetime of a drug candidate.
-
Carboxylate Mimic: The phosphonate group can also serve as a bioisostere for a carboxylate group. Its tetrahedral geometry and ability to engage in similar hydrogen bonding interactions allow it to bind to enzyme active sites designed for carboxylate substrates.
-
Transition-State Analogs: Phosphonates are excellent mimics of the tetrahedral transition state formed during the hydrolysis of amides and esters, making them potent inhibitors of hydrolytic enzymes like proteases.[6]
This compound serves as a precursor for more complex phosphonate-containing molecules that are designed as enzyme inhibitors or receptor modulators. For instance, it can be used to synthesize phosphonate analogs of 2-oxo acids, which have been investigated as inhibitors of 2-oxo acid dehydrogenases, enzymes linked to cancer and metabolic disorders.[6]
Caption: Generalized pathway to a bioactive phosphonate.
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols. While specific toxicity data is limited, information from structurally related β-ketophosphonates provides a basis for safe handling.[8]
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance.[8][9]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P280 |
| Eye Irritation | Category 2A | P305+P351+P338 |
| Respiratory Irritation | STOT SE, Category 3 | P261, P304+P340 |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with copious amounts of water.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Conclusion
This compound is a high-value synthetic intermediate with a well-established role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its utility is further underscored by its application in medicinal chemistry as a foundational block for creating metabolically robust enzyme inhibitors and other bioactive molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively harness the synthetic power of this versatile reagent.
References
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Danheiser, R. L., & Varongchayakul, C. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98. [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. Retrieved from [Link]
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Wikipedia (n.d.). Diethylphosphite. Retrieved from [Link]
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Wikipedia (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Angene Chemical (2021). Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Retrieved from [Link]
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NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679849. [Link]
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The Organic Chemistry Tutor (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Retrieved from [Link]
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CONICET (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
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Lee, K., & Lee, J. I. (2002). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Bulletin of the Korean Chemical Society, 23(5), 651-658. [Link]
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Kafarski, P., & Demkowicz, S. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1059955. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl (2-oxoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Diethyl (2-oxoethyl)phosphonate
This compound, also known as diethylphosphonoacetaldehyde, is a valuable synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a phosphonate moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules, including α,β-unsaturated phosphonates and heterocyclic compounds. These resulting structures are of significant interest in medicinal chemistry and materials science.
Accurate structural elucidation is paramount in chemical synthesis. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound, offering a reliable reference for researchers working with this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed in Table 1 and are based on the analysis of similar structures and fundamental NMR principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CHO) | ~9.7 | Triplet (t) | J(H-a, H-b) ≈ 2.0 | 1H |
| H-b (P-CH₂) | ~3.2 | Doublet of Triplets (dt) | J(H-b, P) ≈ 22.0, J(H-b, H-a) ≈ 2.0 | 2H |
| H-c (O-CH₂) | ~4.1 | Quintet or Doublet of Quartets (dq) | J(H-c, H-d) ≈ 7.1, J(H-c, P) ≈ 7.1 | 4H |
| H-d (CH₃) | ~1.3 | Triplet (t) | J(H-d, H-c) ≈ 7.1 | 6H |
Rationale for Predicted ¹H NMR Assignments
-
Aldehydic Proton (H-a): The proton of the aldehyde group is expected to be the most deshielded, appearing at a characteristic downfield chemical shift of approximately 9.7 ppm. This is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It is predicted to be a triplet due to coupling with the two adjacent methylene protons (H-b).
-
Methylene Protons Alpha to Phosphorus (H-b): These protons are adjacent to both the phosphorus atom and the carbonyl group. The electron-withdrawing nature of both groups will shift this signal downfield to around 3.2 ppm. A key feature is the large coupling to the phosphorus-31 nucleus, resulting in a doublet. Each peak of this doublet will be further split into a triplet by the aldehydic proton (H-a), giving an overall doublet of triplets multiplicity.
-
Methylene Protons of the Ethyl Groups (H-c): The four equivalent methylene protons of the two ethyl groups are adjacent to an oxygen atom, which deshields them to approximately 4.1 ppm. These protons will be split by the adjacent methyl protons (H-d) into a quartet and will also exhibit coupling to the phosphorus atom, resulting in a doublet of quartets or a more complex quintet pattern.
-
Methyl Protons of the Ethyl Groups (H-d): The six equivalent protons of the two methyl groups are in a typical aliphatic environment and are expected to resonate at approximately 1.3 ppm. They will be split into a triplet by the adjacent methylene protons (H-c).
The relationships and couplings between the different protons can be visualized in the following diagram:
Caption: Predicted ¹H-¹H and ¹H-³¹P coupling interactions in this compound.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show four signals, corresponding to the four distinct carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling to ³¹P (J, Hz) |
| C-a (C=O) | ~195 | Doublet | J(C-a, P) ≈ 6.0 |
| C-b (P-CH₂) | ~45 | Doublet | J(C-b, P) ≈ 130.0 |
| C-c (O-CH₂) | ~63 | Doublet | J(C-c, P) ≈ 6.0 |
| C-d (CH₃) | ~16 | Doublet | J(C-d, P) ≈ 6.0 |
Rationale for Predicted ¹³C NMR Assignments
-
Carbonyl Carbon (C-a): The carbonyl carbon is the most deshielded and will appear significantly downfield, around 195 ppm.[1] It is expected to show a small coupling to the phosphorus atom.
-
Methylene Carbon Alpha to Phosphorus (C-b): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(C,P)) of approximately 130 Hz. Its chemical shift is predicted to be around 45 ppm.
-
Methylene Carbons of the Ethyl Groups (C-c): These carbons are bonded to oxygen and are deshielded to around 63 ppm. They will exhibit a two-bond coupling to the phosphorus atom (²J(C,P)).
-
Methyl Carbons of the Ethyl Groups (C-d): The methyl carbons will appear at a typical aliphatic chemical shift of about 16 ppm and will show a three-bond coupling to the phosphorus atom (³J(C,P)).
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton and carbon signals are well-characterized.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers often use the residual solvent signal as a secondary reference.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for acquiring the NMR data:
Caption: A generalized workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: Apply an exponential window function followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed rationale for the assignment of chemical shifts, multiplicities, and coupling constants, supported by data from analogous compounds, offers a valuable resource for researchers. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data for this and similar phosphonate compounds. Adherence to these guidelines will facilitate the accurate structural characterization and purity assessment of this compound, thereby supporting its effective utilization in synthetic and medicinal chemistry endeavors.
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PubChem. This compound. [Link]
-
Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
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MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]
-
Royal Society of Chemistry. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. [Link]
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Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]
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Navigating the Nuances of Diethyl (2-oxoethyl)phosphonate: An In-depth Technical Guide to Stability, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile β-Ketophosphonate in Modern Synthesis
Diethyl (2-oxoethyl)phosphonate, a prominent member of the β-ketophosphonate class of organophosphorus compounds, has emerged as a critical reagent in contemporary organic synthesis. Its unique structural motif, featuring a reactive carbonyl group and a phosphonate moiety, renders it a valuable precursor for a diverse array of chemical transformations, most notably the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated aldehydes. Its application extends to the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, where precise control over chemical stability and reactivity is paramount.
This in-depth technical guide provides a comprehensive overview of the stability, storage, and handling of this compound. Moving beyond generic safety data sheet recommendations, this document delves into the underlying chemical principles governing its behavior, offering field-proven insights to ensure its effective and safe utilization in research and development settings.
I. Chemical Stability: Understanding the Intrinsic Reactivity
The stability of this compound is intrinsically linked to its molecular structure, which contains several reactive sites susceptible to degradation under various conditions. A thorough understanding of these vulnerabilities is crucial for maintaining the integrity of the reagent and ensuring the reproducibility of experimental outcomes.
Hydrolytic Stability: The Role of pH
Phosphonate esters are generally susceptible to hydrolysis, and this compound is no exception. The cleavage of the P-O-C ester linkages can occur under both acidic and basic conditions, leading to the formation of the corresponding phosphonic acid and ethanol.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic phosphorus center, leading to the cleavage of the ester bond.
Thermal Decomposition: The Impact of Heat
While many organophosphorus compounds are thermally stable, elevated temperatures can induce decomposition of this compound.[3] The exact decomposition pathway and products for this specific molecule are not extensively documented in publicly available literature. However, based on the general behavior of β-ketophosphonates, potential thermal degradation routes could involve elimination reactions or rearrangements. It is therefore recommended to avoid prolonged exposure to high temperatures during storage and handling.
Photostability: Sensitivity to Light
Organophosphorus compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[4][5] The energy from UV light can promote the homolytic cleavage of bonds, leading to the formation of radical species and subsequent degradation products. To preserve the integrity of this compound, it is crucial to store it in amber or opaque containers to protect it from light.
Chemical Incompatibility: A Guide to Safe Coexistence
A critical aspect of handling any chemical reagent is understanding its compatibility with other substances. For this compound, the primary incompatibility lies with:
-
Strong Oxidizing Agents: These substances can react exothermically with the phosphonate moiety, potentially leading to a hazardous situation.[6] Contact with reagents such as permanganates, nitrates, and peroxides should be strictly avoided.
-
Strong Acids and Bases: As discussed in the context of hydrolysis, strong acids and bases will catalyze the degradation of the compound.
A summary of key stability considerations is presented in the table below:
| Parameter | Influence on Stability | Recommendation |
| pH | Susceptible to both acid and base-catalyzed hydrolysis.[1] | Maintain near-neutral pH. Avoid contact with strong acids and bases. |
| Temperature | Elevated temperatures can lead to decomposition.[3] | Store in a cool environment. Avoid localized heating. |
| Light | Can undergo photodegradation upon exposure to UV radiation.[4][5] | Store in amber or opaque containers. |
| Chemicals | Reacts with strong oxidizing agents.[6] Degraded by strong acids and bases. | Avoid contact with strong oxidizing agents, acids, and bases. |
II. Optimal Storage Conditions: Preserving Integrity Over Time
Proper storage is fundamental to maintaining the quality and shelf-life of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive organophosphorus compounds.
Recommended Storage Protocol
-
Container: Store in the original, tightly sealed container. If transferring to a different container, ensure it is clean, dry, and made of an inert material (e.g., glass).
-
Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage to slow down potential degradation processes.
-
Light Protection: As mentioned previously, protect the compound from light by using amber or opaque containers and storing it in a dark location.
The following diagram illustrates the key elements of an optimal storage workflow:
Caption: Recommended workflow for the storage of this compound.
III. Safe Handling Procedures: A Protocol for Laboratory Practice
Safe handling of this compound requires adherence to standard laboratory safety protocols for organophosphorus compounds. The primary hazards are associated with skin and eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this reagent:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure easy access to an eyewash station and a safety shower in case of accidental exposure.
Step-by-Step Handling Protocol
-
Preparation: Before opening the container, ensure all necessary PPE is worn and engineering controls are in place.
-
Dispensing: If the compound is a liquid, carefully pour the required amount. For solids, use a spatula in a manner that avoids generating dust.
-
Reaction Setup: When setting up reactions, add this compound to the reaction vessel in a controlled manner, preferably under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
The following flowchart outlines a safe handling procedure:
Caption: A stepwise workflow for the safe handling of this compound.
IV. Analytical Methods for Stability Assessment
To ensure the quality and purity of this compound, particularly after prolonged storage or when used in sensitive applications, analytical monitoring is essential. Several techniques can be employed to assess its integrity and detect potential degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can be used to confirm the structure of the compound and identify impurities. The protons on the ethyl groups and the methylene group adjacent to the phosphorus atom will have characteristic chemical shifts and coupling constants.
-
³¹P NMR: This is a particularly powerful technique for analyzing organophosphorus compounds. A pure sample of this compound will exhibit a single peak at a characteristic chemical shift. The appearance of additional peaks can indicate the presence of degradation products, such as the corresponding phosphonic acid.[4][7]
-
¹³C NMR: Provides further structural confirmation and can help in the identification of impurities.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and quantifying any degradation products. A reversed-phase HPLC method with UV detection is typically suitable for this purpose. The development of a stability-indicating HPLC method would involve subjecting the compound to stress conditions (e.g., acid, base, heat, light) to generate degradation products and then developing a chromatographic system that can resolve the parent compound from these products.[8][9]
Titration Methods
For routine quality control, titration methods can be used to determine the concentration of phosphonates.[10][11]
V. Synthesis and Purification: Considerations for the Practitioner
While this compound is commercially available, in-house synthesis may be required for specific research purposes. A common synthetic route involves the Arbuzov reaction between triethyl phosphite and a suitable 2-haloacetyl precursor.
A general synthetic procedure is as follows:
-
Reaction: Triethyl phosphite is reacted with a 2-haloacetaldehyde derivative (e.g., 2-bromoacetaldehyde diethyl acetal followed by hydrolysis).
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.[4]
It is crucial to use high-purity starting materials to obtain a final product of the desired quality.[12] The purification process should be conducted carefully to avoid thermal decomposition of the product.
Conclusion: A Foundation for Reliable Research
This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a deep understanding of its chemical properties. By adhering to the principles of proper storage, handling, and stability assessment outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes. As with any chemical, a thorough review of the Safety Data Sheet and adherence to all institutional safety protocols is paramount.
References
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Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]
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Alonso, F., Moglie, Y., & Radivoy, G. (2014). Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 4(83), 44259-44265. [Link]
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Prasad, N., & Kumar, A. (2014). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates using OSU-6 catalyst. Tetrahedron Letters, 55(30), 4154-4157. [Link]
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Wikipedia. (2023). Diethylphosphite. In Wikipedia. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp. [Link]
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Keglevich, G., Szekrényi, A., Sipos, M., & Hanusz, M. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3758. [Link]
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Ahmad, I., Anwar, Z., Sheraz, M. A., & Bano, R. (2013). Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations. AAPS PharmSciTech, 14(4), 1332–1338. [Link]
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Staub, I., Flores, L., Gosmann, G., Pohlmann, A., Fröehlich, P. E., Schapoval, E. E. S., & Bergold, A. M. (2006). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Latin American Journal of Pharmacy, 25(6), 1101-1106. [Link]
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Baker, T. J., & Wiemer, D. F. (1998). Regiospecific Vinyl Phosphate/beta-Keto Phosphonate Rearrangements Initiated by Halogen-Metal Exchange. The Journal of Organic Chemistry, 63(8), 2613–2618. [Link]
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Wikipedia. (2023). Organophosphorus chemistry. In Wikipedia. [Link]
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Wikipedia. (2023). Phosphonate. In Wikipedia. [Link]
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ANSI Webstore. (n.d.). Determination of Phosphonate Concentration in Water. [Link]
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Li, Y., Liu, D., Zhang, Y., & Wang, Q. (2023). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Molecules, 28(1), 358. [Link]
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Klinger, J., & Sacher, F. (2001). Photodegradation of phosphonates in water. Water Research, 35(7), 1647-1652. [Link]
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Commercial suppliers and availability of Diethyl (2-oxoethyl)phosphonate
An In-Depth Technical Guide to Diethyl (2-oxoethyl)phosphonate for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Key Synthetic Building Block
This compound, also known as diethylphosphonoacetaldehyde, is a bifunctional organophosphorus compound of significant interest to the synthetic chemistry and drug discovery communities.[1] Its structure incorporates both a reactive aldehyde moiety and a phosphonate ester group, positioning it as a powerful reagent for carbon-carbon bond formation. This guide provides an in-depth analysis of its properties, commercial availability, and applications, with a particular focus on its role as a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction—a foundational tool for the stereoselective synthesis of alkenes.[2][3]
Phosphonates, in general, are widely recognized for their utility in medicinal chemistry. They serve as non-hydrolyzable bioisosteres of natural phosphates and carboxylates, and are key components in the design of enzyme inhibitors, antiviral prodrugs (e.g., Tenofovir), and anti-osteoporosis agents.[4][5][6] The ability of this compound to introduce the α,β-unsaturated aldehyde functionality makes it an invaluable precursor for constructing complex molecular architectures found in numerous biologically active compounds.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. This compound is a liquid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | 2-diethoxyphosphorylacetaldehyde, Diethylphosphonoacetaldehyde | PubChem[1] |
| CAS Number | 1606-75-3 | PubChem[1] |
| Molecular Formula | C6H13O4P | PubChem[1] |
| Molecular Weight | 180.14 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Generic Supplier Data |
| Density | ~1.15 g/mL (Predicted) | |
| Boiling Point | Data not consistently available; vacuum distillation is required. | |
| Solubility | Miscible with most common organic solvents (e.g., THF, CH2Cl2, Toluene). |
Commercial Availability and Procurement
This compound is readily available from several major chemical suppliers, facilitating its use in both academic research and industrial drug development. When procuring this reagent, researchers should consider purity, quantity, and supplier reputation. The following table provides a non-exhaustive list of commercial sources.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram scale | Often listed under synonyms like "Diethylphosphonoacetaldehyde". |
| TCI Chemicals | >97% (GC) | Gram to multi-gram scale | Provides detailed specifications and analytical data. |
| BLDpharm | Varies | Gram to kilogram scale | Offers a range of related phosphonate reagents.[7][8] |
| Angene Chemical | Varies | Gram to kilogram scale | Provides safety data sheets for related compounds.[9] |
| Fisher Scientific | Varies | Gram to multi-gram scale | Distributes products from various primary manufacturers.[10][11] |
Procurement Insight: Due to its reactivity, this compound may be stabilized or sold as a hydrate or acetal precursor, such as Diethyl (2,2-diethoxyethyl)phosphonate. The acetal is a common, more stable alternative that can be easily deprotected to generate the aldehyde in situ under acidic conditions. This is a crucial experimental consideration; the acetal form is less prone to self-condensation and offers a longer shelf-life.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of this compound lies in its application as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, and the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[2][3]
The HWE reaction facilitates the stereoselective synthesis of alkenes, predominantly favoring the formation of the thermodynamically more stable (E)-alkene.[2][12]
Reaction Mechanism
The accepted mechanism proceeds through several key steps, which dictates the stereochemical outcome.
-
Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming diastereomeric alkoxide intermediates (oxaphosphetanes).
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the C=C double bond. The reversibility of the initial addition and the thermodynamic stability of the intermediates and products drive the reaction toward the (E)-alkene.[3]
Mechanistic Diagram
Caption: HWE reaction mechanism using this compound.
Detailed Experimental Protocol: (E)-Alkene Synthesis
This protocol describes a general procedure for the olefination of a generic aldehyde using this compound. It is designed as a self-validating system, explaining the rationale behind key steps.
Objective: To synthesize an (E)-α,β-unsaturated aldehyde from a representative aliphatic or aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Aldehyde (R-CHO) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Pressure-equalizing addition funnel
-
Low-temperature thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology
-
Reaction Setup and Inert Atmosphere:
-
Assemble the three-neck flask with a stirrer, thermometer, and addition funnel. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Causality: The phosphonate carbanion is a strong base and is sensitive to moisture and atmospheric CO2. An inert atmosphere is critical to prevent quenching of the anion and ensure high reaction yield.
-
-
Base Suspension and Cooling:
-
Weigh the NaH dispersion and transfer it to the reaction flask. Wash any residual NaH into the flask with anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Causality: The reaction of NaH with the phosphonate is exothermic. Cooling to 0 °C controls the rate of deprotonation and hydrogen gas evolution, ensuring a safe and controlled reaction.
-
-
Formation of the Phosphonate Carbanion:
-
Dissolve this compound in anhydrous THF and add it to the addition funnel.
-
Add the phosphonate solution dropwise to the NaH suspension over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Self-Validation: You should observe bubbling (H2 evolution) as the anion is formed. The reaction mixture will typically become a clear solution or a fine slurry.
-
-
Aldehyde Addition:
-
Dissolve the aldehyde (R-CHO) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Causality: Maintaining a low temperature during the initial addition minimizes potential side reactions of the sensitive aldehyde. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl.
-
Causality: Quenching with a mild acid like NH4Cl neutralizes any remaining base and protonates the phosphate byproduct. This is an exothermic step that must be done carefully.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous washes remove the water-soluble phosphate byproduct and other inorganic salts, which is a key advantage of the HWE reaction.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Self-Validation: The product can be identified by TLC analysis against the starting materials. Characterization of the purified product by 1H NMR, 13C NMR, and MS will confirm the structure and stereochemistry.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical HWE olefination experiment.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. Based on safety data sheets for this and structurally similar compounds, the following precautions should be observed.[9][13][14]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[9]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially accessible and highly effective reagent for the synthesis of α,β-unsaturated aldehydes via the Horner-Wadsworth-Emmons reaction. Its bifunctional nature allows for the direct installation of a versatile synthetic handle that is a precursor to countless complex molecules in pharmaceutical and materials science. By understanding its properties, mastering the experimental protocol for its use, and adhering to safety guidelines, researchers can confidently leverage this powerful building block to advance their synthetic programs. The ease of purification associated with the HWE reaction further solidifies its place as a preferred method for stereoselective alkene synthesis in modern organic chemistry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 342159, this compound. PubChem. [Link]
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Angene Chemical. (2021). Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Angene Chemical. [Link]
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Głowacka, I., Demkowicz, S., and Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689827. [Link]
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Bevinakatti, H. S., & Newadkar, R. V. (2012). Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances, 2(26), 9973-9979. [Link]
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Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]
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Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Postigo, A. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(5), 723-747. [Link]
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Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3254. [Link]
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Organic Syntheses Procedure. Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate. Organic Syntheses. [Link]
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Głowacka, I., Demkowicz, S., and Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1089921. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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da Silva, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 741-761. [Link]
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ChemBeaver. Diethyl Phosphonate: Properties, Applications & Manufacturing Insights. ChemBeaver. [Link]
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CP Lab Safety. Diethyl (2-Oxo-2-phenylethyl)phosphonate product page. CP Lab Safety. [Link]
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Safety data sheet (SDS) and handling precautions for Diethyl (2-oxoethyl)phosphonate
An In-Depth Technical Guide to the Safe Handling of Diethyl (2-oxoethyl)phosphonate
Foreword: A Proactive Approach to Laboratory Safety
As researchers and scientists, our primary focus is often on the novelty and outcome of our experiments. However, the foundation of successful and reproducible science lies in a deep respect for the materials we handle. This compound, a valuable reagent in various synthetic pathways, requires a nuanced understanding of its potential hazards. This guide moves beyond a mere recitation of safety data sheet (SDS) points, offering a practical, field-tested framework for its safe handling, storage, and disposal. The causality behind each recommendation is explained, empowering you to not just follow protocols, but to understand and own your safety culture.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in predicting its behavior both in a reaction and in the event of an accidental release. This compound is an organophosphorus compound whose reactivity is centered around the phosphonate group and the aldehyde functionality.
| Property | Value | Source |
| IUPAC Name | 2-diethoxyphosphorylacetaldehyde | [1] |
| Synonyms | Diethyl phosphonoacetaldehyde, Diethyl (formylmethyl)phosphonate | [1] |
| CAS Number | 1606-75-3 | [1] |
| Molecular Formula | C₆H₁₃O₄P | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Appearance | Colorless to yellow/green liquid | [2] |
| Boiling Point | 82 - 83 °C @ 1 mmHg | [3] |
| Water Solubility | Slightly soluble | [4] |
Note: Some properties like boiling point are referenced from closely related phosphonates and should be treated as indicative.
GHS Hazard Identification and Risk Profile
The Globally Harmonized System (GHS) provides a universal language for hazard communication. For diethyl phosphonate derivatives, a consistent pattern of irritation is observed. While a specific, comprehensive GHS classification for this compound is not universally published, data from analogous compounds provide a strong basis for a cautious approach. The primary hazards are associated with direct contact and inhalation.[5][6][7]
| GHS Pictogram | Signal Word | Hazard Class & Statement | Causality and Implication for Researchers |
| Warning | Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[5][6][7] | The phosphonate moiety and reactive aldehyde can interact with skin proteins and lipids, leading to irritation. This necessitates the consistent use of appropriate gloves. | |
| Serious Eye Damage/Irritation (Category 2/2A) - H319: Causes serious eye irritation.[5][6][7][8] | The eyes are particularly sensitive. Even minor splashes can cause significant, painful irritation. This hazard makes chemical splash goggles mandatory. | ||
| Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.[5][6][7] | As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract. All handling of open containers must be performed in a certified chemical fume hood. |
Authoritative Insight: It is crucial to note that for many specialized reagents like this, the toxicological properties have not been fully investigated.[5][6] This absence of data is not an indication of safety. On the contrary, it mandates a more stringent adherence to safety protocols, treating the substance with the caution reserved for compounds with known, significant toxicity.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach is essential for preventing exposure. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Mandatory PPE Protocol
The following table outlines the minimum required PPE. Always inspect PPE for integrity before use.[5][6][7]
| Body Part | Protection | Standard | Rationale & Best Practices |
| Hands | Nitrile or Neoprene Gloves | ASTM F739 | Inspect gloves for pinholes before use. Use proper removal technique to avoid skin contact with the contaminated outer surface.[5] Wash hands thoroughly after removal. |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Must be worn at all times in the lab. Safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.[5] |
| Body | Laboratory Coat | N/A | A flame-resistant lab coat provides a removable barrier in case of a splash. Ensure it is fully buttoned. |
| Respiratory | N/A (with fume hood) | NIOSH/MSHA | Under normal handling conditions within a certified chemical fume hood, a respirator is not required.[3] For spill cleanup or ventilation failure, a respirator with an organic vapor cartridge is necessary.[4] |
Safe Handling and Storage Protocols
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Standard Handling Workflow
Caption: A typical workflow for handling this compound.
Key Handling & Storage Practices:
-
Ventilation: Always handle this chemical in a properly functioning chemical fume hood to mitigate inhalation risks.[5][6]
-
Inert Atmosphere: For long-term stability and to prevent potential side reactions, storing the material under an inert gas like nitrogen is recommended.[6][7]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9] Recommended storage temperature is between 2-8°C.[5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[3][4][9] Organophosphates can react with reducing agents to form highly toxic phosphine gas.[4]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5][6] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response Protocol
Caption: Step-by-step response plan for a small laboratory spill.
For large spills, evacuate the area and contact your institution's emergency response team. Do not attempt to clean it up yourself.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][5][6]
-
Hazards: Combustion may produce toxic oxides of phosphorus and carbon (CO, CO₂).[3][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Disposal Considerations
Chemical waste disposal must be handled in strict accordance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of unused product and reaction waste through a licensed professional waste disposal service.[5][6] Do not dispose of it down the drain.[5][6]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[5]
References
- Angene Chemical. (2021). Safety Data Sheet: Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate.
- Fisher Scientific. (2025). Safety Data Sheet: Diethyl (2-aminoethyl)phosphonate oxalate.
- Fisher Scientific. (2025). Safety Data Sheet: Diethyl ethylphosphonate.
- NOAA. (2024). CAMEO Chemicals: DIETHYL ETHYLPHOSPHONATE.
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Theoretical calculations on Diethyl (2-oxoethyl)phosphonate
An In-Depth Technical Guide to the Theoretical Investigation of Diethyl (2-oxoethyl)phosphonate
Authored by a Senior Application Scientist
Foreword: Bridging Theory and Experiment in Phosphonate Chemistry
This compound is a molecule of significant interest, belonging to the versatile class of organophosphorus compounds known as phosphonates. These compounds are widely recognized for their applications in medicinal chemistry and drug development, often serving as mimics for phosphates or carboxylates in biological systems.[1][2] Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, stability, and potential biological activity. While experimental techniques provide invaluable data, theoretical calculations, particularly those grounded in Density Functional Theory (DFT), offer a powerful complementary approach.[3] This guide provides a comprehensive framework for the theoretical investigation of this compound, designed for researchers, computational chemists, and drug development professionals. We will not merely list computational steps but delve into the causality behind methodological choices, ensuring a robust and self-validating theoretical protocol.
Foundational Principles: Why Employ Theoretical Calculations?
Before embarking on any computational study, it is crucial to define the objectives. For this compound, theoretical calculations can elucidate several key aspects that are either difficult or time-consuming to determine experimentally:
-
Three-Dimensional Structure and Conformational Landscape: Identifying the most stable geometric arrangement of the atoms and mapping the potential energy surface to understand its conformational flexibility.[4]
-
Spectroscopic Characterization: Predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[5][6]
-
Electronic Properties and Reactivity: Analyzing the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack and to understand the molecule's kinetic stability.[7][8]
-
Solvent Effects: Evaluating how the molecular properties change in different solvent environments, which is crucial for understanding its behavior in biological media.[9]
This theoretical framework allows for a proactive approach to understanding the molecule's behavior, guiding synthetic efforts and biological screening.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for the theoretical characterization of this compound using DFT. This workflow is designed to be self-validating by ensuring that the optimized geometry corresponds to a true energy minimum.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Applications in Drug Development
The theoretical data generated for this compound has direct applications in a drug development context:
-
Structure-Activity Relationship (SAR) Studies: The calculated 3D structure and MEP map can be used in molecular docking simulations to predict how the molecule might bind to a biological target, such as an enzyme active site.
-
Metabolic Stability Prediction: The electronic properties and reactivity indicators from HOMO-LUMO analysis can help predict potential sites of metabolic transformation.
-
Formulation Development: Understanding the molecule's conformational preferences and solvent effects can inform strategies for formulation and drug delivery.
Conclusion: A Predictive and Insightful Approach
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By following this workflow, researchers can generate a wealth of data on the structural, spectroscopic, and electronic properties of this molecule. This in-silico approach, when used in conjunction with experimental validation, provides a deeper understanding of the molecule's intrinsic characteristics, accelerating research and development in the fields of medicinal chemistry and materials science. The synergy between theoretical calculations and experimental work is the cornerstone of modern chemical research, enabling a more efficient and insightful discovery process.
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Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
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Wikipedia. Diethylphosphite. Retrieved from [Link]
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Pras, N., et al. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Retrieved from [Link]
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Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic and DFT/TDDFT insights of the novel phosphonate imine compounds. Retrieved from [Link]
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CORE. (n.d.). Vibrational analysis of Nickel (II) and Zinc (II) complexes of Diethyl (2-oxo-l-phenyl) ethyl phosphonate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]
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Vrije Universiteit Brussel. (2024). Combining theory and experiments: spectra validation through DFT studies of metal-phosphonate properties in NU-1000. Retrieved from [Link]
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WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]
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Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]
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ResearchGate. (n.d.). Computational Methods Used in the Study of Grafting 2-Chloroethyl Phosphonic Acid on Titania. Retrieved from [Link]
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AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
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MDPI. (n.d.). Probing Coherent Vibrations of Organic Phosphonate Radical Cations with Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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SpringerLink. (n.d.). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Retrieved from [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE. Retrieved from [Link]
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NeuroQuantology. (n.d.). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Retrieved from [Link]
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International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction Featuring Diethyl (2-oxoethyl)phosphonate
Executive Summary: A Modern Approach to α,β-Unsaturated Aldehyde Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] It represents a significant advancement over the classical Wittig reaction, offering distinct advantages such as the generation of more nucleophilic carbanions, excellent (E)-alkene selectivity, and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[3][4] This guide focuses on a specialized HWE reagent, Diethyl (2-oxoethyl)phosphonate , a versatile C2 building block for the synthesis of α,β-unsaturated aldehydes. These products are highly valuable intermediates in the synthesis of complex natural products and active pharmaceutical ingredients, serving as precursors for a multitude of subsequent transformations.[5] This document provides an in-depth exploration of the reaction mechanism, a field-tested experimental protocol, and expert insights into its practical application and troubleshooting.
The Mechanistic Heart of the HWE Reaction
Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes. The HWE reaction proceeds through a well-defined sequence of steps, ensuring high reliability and stereocontrol.[3][6]
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon to the phosphonate group by a suitable base (e.g., NaH, n-BuLi, NaOMe). This step is facile due to the electron-withdrawing nature of the phosphonate, which stabilizes the resulting carbanion.[3]
-
Nucleophilic Attack: The generated phosphonate carbanion, which is more nucleophilic and less basic than its Wittig counterpart, performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[3] This addition is the rate-limiting step and forms a transient β-alkoxyphosphonate intermediate.[3]
-
Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[6][7] This intermediate is typically unstable and rapidly collapses. The stereochemistry of the reaction is largely determined by the thermodynamic stability of the intermediates leading to the oxaphosphetane, favoring an anti-periplanar arrangement that minimizes steric hindrance.[6] This collapse yields the desired alkene and a water-soluble dialkylphosphate salt, which is a key advantage for purification.[4]
Caption: A diagram of the HWE reaction pathway.
Reagent Profile: this compound
This reagent is the key to synthesizing α,β-unsaturated aldehydes. Its bifunctional nature, containing both the phosphonate ylide precursor and a latent aldehyde, requires careful handling and specific reaction design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃O₄P | [8] |
| Molecular Weight | 180.14 g/mol | [8] |
| CAS Number | 1606-75-3 | [8] |
| Appearance | Clear liquid | - |
| IUPAC Name | 2-diethoxyphosphorylacetaldehyde | [8] |
| Boiling Point | ~105-110 °C at 1 mmHg | - |
| Density | ~1.15 g/mL | - |
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the synthesis of (E)-α,β-unsaturated aldehydes using this compound.
Objective: To synthesize an (E)-α,β-unsaturated aldehyde from a representative aldehyde (e.g., benzaldehyde).
4.1. Materials and Equipment
-
Reagents: this compound, Aldehyde/Ketone substrate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (Brine), Diethyl ether or Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, Magnetic stirrer and stir bars, Septa, Syringes, Needles, Argon or Nitrogen gas supply with manifold, Ice-water bath, Rotary evaporator, Glassware for extraction and chromatography.
4.2. Experimental Workflow Diagram
Caption: A step-by-step experimental workflow.
4.3. Step-by-Step Procedure
-
Causality Note: Anhydrous conditions are paramount. The phosphonate carbanion is a strong base and will be quenched by water, halting the reaction. All glassware should be oven or flame-dried and the reaction conducted under an inert atmosphere.
-
Preparation (Inert Atmosphere): Under a positive pressure of Argon or Nitrogen, add sodium hydride (1.2 eq., 60% dispersion) to a three-necked flask equipped with a magnetic stir bar, a thermometer, and a septum. Add anhydrous THF to create a suspension (~0.5 M). Cool the flask to 0 °C using an ice-water bath.
-
Scientist's Insight: Washing the NaH dispersion with anhydrous hexane prior to adding THF can remove the mineral oil, which may improve reaction consistency, though it is often not strictly necessary.
-
-
Ylide Generation: Slowly add this compound (1.0 eq.) dropwise to the stirred NaH suspension via syringe.
-
Self-Validation Check: Vigorous bubbling (H₂ gas evolution) should be observed. The addition rate should be controlled to keep the internal temperature below 5-10 °C. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, or until gas evolution ceases. The solution should become a clear, pale yellow or colorless solution.
-
-
Olefination: Dissolve the aldehyde or ketone substrate (1.05 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Scientist's Insight: A slight excess of the more volatile or less expensive carbonyl component can help drive the reaction to completion. For solid substrates, a cannula transfer of the solution may be necessary.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Self-Validation Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC), staining with a potassium permanganate solution. The disappearance of the starting aldehyde/ketone indicates completion.
-
-
Workup and Extraction: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Causality Note: The aqueous workup serves two purposes: quenching the reaction and removing the highly water-soluble diethyl phosphate byproduct, which is a primary advantage of the HWE reaction.[3][4]
-
Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α,β-unsaturated aldehyde.
Substrate Scope & Expected Outcomes
The HWE reaction using this compound is robust and tolerates a wide variety of functional groups. Both aromatic and aliphatic aldehydes and ketones are suitable substrates. Generally, aldehydes react more readily than ketones.
| Substrate Example | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH / THF | 4 | 85-95% | >95:5 |
| Cyclohexanecarboxaldehyde | NaH / DME | 6 | 80-90% | >95:5 |
| 4-Nitrobenzaldehyde | K₂CO₃ / MeCN | 12 | 75-85% | >95:5 |
| Acetophenone | n-BuLi / THF | 16 | 60-70% | >90:10 |
Note: Conditions and results are illustrative and may vary based on specific substrate and lab conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (NaH).2. Wet reagents or solvent.3. Insufficient reaction time/temp. | 1. Use a fresh, unopened container of NaH.2. Use freshly distilled anhydrous solvents and ensure reagents are dry.3. Allow reaction to run longer or warm gently (e.g., to 40 °C). |
| Formation of Byproducts | 1. Self-condensation of the phosphonate.2. Aldol reaction of the substrate. | 1. Maintain low temperature (0 °C) during ylide formation and substrate addition.2. Use a non-nucleophilic base or inverse addition (add base to phosphonate/aldehyde mixture). |
| Difficult Purification | 1. Emulsion during workup.2. Phosphate byproduct not fully removed. | 1. Add more brine during extraction to break the emulsion.2. Perform an additional water wash before the brine wash. |
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated chemical fume hood.[9]
-
Sodium Hydride (NaH): Flammable solid and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents. Handle under an inert atmosphere.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Ensure emergency safety showers and eyewash stations are accessible. Dispose of chemical waste according to institutional and local regulations.
References
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
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Horner-Wadsworth-Emmons Reaction. YouTube (Professor Dave Explains). [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]
-
Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Angene Chemical. [Link]
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The Power of Phosphonates: Exploring Diethyl 2,2-Diethoxyethylphosphonate in Synthesis. Ningbo Inno Pharmachem Co., Ltd.. [Link]
- Process for the synthesis of diethyl ethylphosphonate.
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Application Notes and Protocols for the Synthesis of α,β-Unsaturated Aldehydes with Diethyl (2-oxoethyl)phosphonate
Introduction: The Strategic Importance of α,β-Unsaturated Aldehydes and the Horner-Wadsworth-Emmons Approach
α,β-Unsaturated aldehydes are pivotal intermediates in organic synthesis, serving as versatile precursors for a myriad of complex molecules in the pharmaceutical, agrochemical, and fragrance industries. Their conjugated system allows for a rich variety of chemical transformations. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1][2] The use of phosphonate-stabilized carbanions, such as that derived from Diethyl (2-oxoethyl)phosphonate, provides a more nucleophilic and less basic reagent, facilitating reactions with a broader range of aldehydes and simplifying product purification due to the water-soluble nature of the phosphate byproduct.[1][3]
This guide provides an in-depth exploration of the synthesis of α,β-unsaturated aldehydes utilizing this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the synthesis of the phosphonate reagent and its subsequent application in olefination reactions, and present a comprehensive overview of the reaction's scope and limitations.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction is a two-step process initiated by the deprotonation of the phosphonate at the α-carbon to the phosphoryl group, forming a highly nucleophilic phosphonate carbanion.[4][5] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt.[4] A critical feature of the HWE reaction is its high stereoselectivity, predominantly affording the thermodynamically more stable (E)-alkene.[3][5] This selectivity is driven by the steric interactions in the transition state leading to the oxaphosphetane intermediate.[5]
Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.
Synthesis of this compound: A Detailed Protocol
The reliable synthesis of α,β-unsaturated aldehydes begins with the preparation of high-purity this compound. The most common and efficient method is a modification of the Michaelis-Arbuzov reaction, starting from a protected bromoacetaldehyde, such as bromoacetaldehyde diethyl acetal, and triethyl phosphite.[3][6]
Protocol 1: Synthesis of this compound
Materials:
-
Bromoacetaldehyde diethyl acetal
-
Triethyl phosphite
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromoacetaldehyde diethyl acetal (1.0 eq) and a slight excess of triethyl phosphite (1.1 eq).
-
Arbuzov Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, carefully hydrolyze the resulting acetal by adding 1 M hydrochloric acid and stirring vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to yield a colorless oil.
Self-Validation: The purity of the final product should be assessed by ¹H and ³¹P NMR spectroscopy. The ¹H NMR spectrum should show a characteristic triplet for the aldehydic proton.
Application Protocol: Synthesis of α,β-Unsaturated Aldehydes
This protocol outlines a general procedure for the Horner-Wadsworth-Emmons reaction between this compound and a variety of aldehydes.
Protocol 2: General Procedure for the Synthesis of α,β-Unsaturated Aldehydes
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base (e.g., NaOMe, K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Addition of Phosphonate: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Aldehyde: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Work-up: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent under reduced pressure, the crude α,β-unsaturated aldehyde is purified by flash column chromatography on silica gel.[7][8]
Caption: Experimental workflow for the HWE synthesis of α,β-unsaturated aldehydes.
Data Presentation: Scope and Yields
The Horner-Wadsworth-Emmons reaction using this compound is applicable to a wide range of aldehydes. The following table summarizes typical yields and stereoselectivities observed for the synthesis of various α,β-unsaturated aldehydes.
| Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Cinnamaldehyde | NaH | THF | 25 | 12 | 85-95 | >95:5 | [5][9] |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamaldehyde | NaH | DME | 25 | 16 | 88 | >95:5 | [5] |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamaldehyde | K₂CO₃ | THF/H₂O | 25 | 24 | 78 | >95:5 | [9] |
| Cyclohexanecarboxaldehyde | 3-Cyclohexylacrolein | NaOMe | THF | 25 | 18 | 75-85 | >95:5 | [5] |
| Heptanal | (E)-Non-2-enal | NaH | THF | 25 | 20 | 70-80 | >95:5 | [9] |
| Isobutyraldehyde | 4-Methyl-2-pentenal | NaH | DME | 25 | 12 | 65-75 | >90:10 | [5] |
Note: Yields and E/Z ratios are representative and can vary based on the specific reaction conditions and the purity of the reagents. The data presented is a compilation from various sources studying the HWE reaction with similar phosphonates where specific data for this compound was not available. The general trend of high (E)-selectivity is consistently observed.
Troubleshooting and Key Considerations
-
Base Selection: Strong bases like NaH or NaOMe are commonly used for complete deprotonation of the phosphonate. For base-sensitive substrates, milder bases such as K₂CO₃ can be employed, although this may require longer reaction times.
-
Solvent: Anhydrous aprotic solvents like THF and DME are crucial to prevent quenching of the phosphonate carbanion.
-
Temperature: The reaction is typically performed at room temperature. Lower temperatures can sometimes improve stereoselectivity but may also decrease the reaction rate.
-
Purification: The primary byproduct, diethyl phosphate, is water-soluble and easily removed during the aqueous work-up. The final α,β-unsaturated aldehyde product can be purified by flash column chromatography. Due to the potential for aldehydes to oxidize or polymerize on silica gel, it is advisable to use a relatively non-polar eluent system and to perform the chromatography expeditiously.[8]
Conclusion
The Horner-Wadsworth-Emmons reaction with this compound is a robust and highly stereoselective method for the synthesis of α,β-unsaturated aldehydes. The operational simplicity, broad substrate scope, and high yields of the (E)-isomer make this a valuable tool for researchers in organic synthesis and drug development. The detailed protocols and data provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.
References
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Application Notes and Protocols for the Stereoselective Olefination of Aromatic Aldehydes with Diethyl (2-oxoethyl)phosphonate
Introduction: A Modern Approach to α,β-Unsaturated Ketone Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled route to carbon-carbon double bonds.[1][2] This application note provides a detailed protocol for the olefination of aromatic aldehydes with diethyl (2-oxoethyl)phosphonate, a specific application of the HWE reaction for the synthesis of α,β-unsaturated ketones. These structural motifs are prevalent in a wide array of biologically active molecules and are valuable intermediates in drug discovery and development.
The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward aqueous work-up to remove the phosphate byproduct.[3][4] The reaction with stabilized phosphonates, such as this compound, typically exhibits excellent (E)-stereoselectivity, a critical consideration in the synthesis of complex molecular architectures.[3][5][6]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, an aromatic aldehyde.[4][7][8] The reaction proceeds through a well-established mechanism:
-
Deprotonation: A base is used to abstract the acidic proton alpha to both the phosphonate and carbonyl groups of this compound, forming a resonance-stabilized phosphonate carbanion.[4][7]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral intermediate.[4]
-
Oxaphosphetane Formation and Elimination: This intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3][7]
The strong preference for the (E)-alkene is a result of steric factors in the transition state leading to the oxaphosphetane intermediate, where the bulky aromatic group of the aldehyde and the acetyl group of the phosphonate preferentially adopt an anti-conformation.[3]
Figure 1: Generalized Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: Synthesis of (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)
This protocol details the synthesis of (E)-1,3-diphenylprop-2-en-1-one, commonly known as chalcone, from benzaldehyde and this compound. Chalcone is a representative α,β-unsaturated ketone with significant biological activities.[9]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 194.16 | 10.0 | 1.94 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 11.0 | 0.44 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) |
| Saturated Ammonium Chloride Solution | - | - | 20 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Instrumentation
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of Chalcone.
-
Preparation of the Reaction Vessel: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (0.44 g, 11.0 mmol). The flask is then sealed with a septum and purged with an inert gas (Argon or Nitrogen).
-
Solvent Addition and Cooling: Anhydrous THF (30 mL) is added to the flask via syringe. The resulting suspension is cooled to 0 °C in an ice bath with stirring.
-
Formation of the Phosphonate Carbanion: this compound (1.94 g, 10.0 mmol) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred NaH suspension over 10 minutes. The mixture is stirred at 0 °C for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Addition of the Aldehyde: Benzaldehyde (1.02 mL, 10.0 mmol) dissolved in anhydrous THF (10 mL) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (E)-1,3-diphenylprop-2-en-1-one.
Expected Results and Characterization
The expected product, (E)-1,3-diphenylprop-2-en-1-one (Chalcone), is a pale yellow solid.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol [9] |
| Melting Point | 55-57 °C |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 7.8 Hz, 2H), 7.80 (d, J = 15.7 Hz, 1H), 7.62-7.50 (m, 5H), 7.45-7.38 (m, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.5, 144.8, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6, 128.5, 122.1 |
| IR (KBr, cm⁻¹) | 3058, 1658 (C=O), 1599, 1448, 978 (trans C=C)[10] |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is fresh and the THF is anhydrous. An older container of NaH may have a layer of NaOH which is a less effective base.[11]
-
Side reactions: The aldehyde should be pure and free of any corresponding carboxylic acid, which would quench the carbanion.
-
-
Formation of (Z)-isomer: While the reaction strongly favors the (E)-isomer, the use of different bases and solvents can influence the stereochemical outcome.[4] For this specific substrate, significant (Z)-isomer formation is not expected under these conditions.
-
Difficult Purification: The diethyl phosphate byproduct is highly water-soluble and should be easily removed during the aqueous work-up.[3] If purification is challenging, a more thorough extraction and washing procedure may be necessary.
Conclusion
The Horner-Wadsworth-Emmons reaction of aromatic aldehydes with this compound is a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated ketones. The provided protocol is robust and can be adapted for a variety of substituted aromatic aldehydes. The mild reaction conditions, high yields, and excellent stereocontrol make this a valuable tool for researchers in medicinal chemistry and organic synthesis.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Rasool, S. (2016). Horner-Wadsworth-Emmons reaction. Slideshare. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Padwa, A., Curtis, E. A., & Sandanayaka, V. P. (2002). Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent. The Journal of Organic Chemistry, 67(23), 8312–8318.
-
Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
- Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435.
-
ResearchGate. IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). [Link]
-
Synthesis. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme. [Link]
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The Horner-Wadsworth-Emmons Reaction: A Powerful Tool in Natural Product Synthesis Featuring Diethyl (2-oxoethyl)phosphonate
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is perpetual. Among the arsenal of synthetic transformations, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the formation of carbon-carbon double bonds, particularly in the total synthesis of natural products.[1][2][3] This guide provides an in-depth exploration of the application of a key reagent in this reaction, diethyl (2-oxoethyl)phosphonate, offering both a theoretical framework and practical, field-proven protocols.
Introduction to this compound: A Versatile Building Block
This compound, also known as diethylphosphonoacetaldehyde, is a bifunctional reagent that serves as a valuable C2 building block in organic synthesis. Its structure incorporates both a phosphonate moiety, essential for the HWE reaction, and an aldehyde group, which can be a point of further chemical modification. This unique combination allows for the direct introduction of an α,β-unsaturated aldehyde functionality into a molecule, a common structural motif in a vast array of natural products.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Advantages
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[4] The reaction proceeds through a series of well-defined steps, offering significant advantages over the classical Wittig reaction.[5]
Mechanism Overview:
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.[4]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4]
-
Oxaphosphetane Intermediate: A four-membered ring intermediate, an oxaphosphetane, is formed.[6]
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.[4]
The primary advantages of the HWE reaction include:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction, often leading to higher yields and fewer side reactions.[5]
-
Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a critical feature for controlling the geometry of double bonds in complex molecules.[7]
-
Facile Work-up: The phosphate byproduct is water-soluble, allowing for a straightforward aqueous extraction and purification of the desired alkene product.[5]
Application in Natural Product Total Synthesis: The Case of Jasmine Ketolactone
A notable example showcasing the utility of this compound is in the synthesis of jasmine ketolactone, a fragrant component of jasmine oil. In a key step, the HWE reaction is employed to introduce the α,β-unsaturated aldehyde moiety, which is then elaborated to form the final lactone ring.
Key Reaction Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Stereoselectivity |
| Cyclopentanecarbaldehyde | This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (E)-3-(cyclopentyl)acrylaldehyde | High | Predominantly E |
This transformation highlights the efficiency of this compound in constructing a crucial intermediate with the desired stereochemistry.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
This protocol outlines a general method for the olefination of an aldehyde with this compound to generate an α,β-unsaturated aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred NaH slurry via syringe. Causality: The slow addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture. Causality: Maintaining a low temperature minimizes potential side reactions of the aldehyde.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Causality: The quench neutralizes the excess base and hydrolyzes the phosphate byproduct.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine. Causality: Washing removes water-soluble byproducts and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated aldehyde.[6]
-
Visualization of the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the HWE reaction is a critical aspect of its utility. The preferential formation of the (E)-alkene is generally attributed to thermodynamic control in the elimination step. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene.
Visualization of the HWE Reaction Mechanism
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion and Future Perspectives
This compound, through the Horner-Wadsworth-Emmons reaction, provides a reliable and stereoselective route to α,β-unsaturated aldehydes, which are pivotal intermediates in the synthesis of numerous natural products. The operational simplicity, high yields, and predictable stereochemical outcome make this methodology an indispensable tool for synthetic chemists. Future developments in this area may focus on expanding the scope of the reaction to include more sterically hindered substrates and the development of catalytic, enantioselective variants to further enhance its synthetic utility.
References
-
Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link].
- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
-
CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link].
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link].
-
PubMed. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Available from: [Link].
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PubMed. Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. Available from: [Link].
-
ResearchGate. Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral β-Hydroxy-2-oxazolines as Catalysts. Available from: [Link].
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].
-
YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link].
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link].
-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link].
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
RSC Publishing. Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. Available from: [Link].
-
NIH. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Available from: [Link].
-
Springer Nature Experiments. Protecting Groups in Oligonucleotide Synthesis. Available from: [Link].
-
NIH. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Available from: [Link].
-
ChemistryViews. Converting Unsaturated Acids to β-Chiral Aldehydes. Available from: [Link].
-
Organic Chemistry Portal. Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. Available from: [Link].
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link].
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Application Note & Protocol: A Step-by-Step Guide for the Horner-Wadsworth-Emmons Reaction Setup
Abstract: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, predominantly with an (E)-configuration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying mechanistic principles, practical setup considerations, a step-by-step experimental protocol, and troubleshooting advice to ensure robust and reproducible outcomes.
Introduction: The Power and Precision of the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for carbon-carbon double bond formation, valued for its reliability, broad substrate scope, and distinct advantages over the classical Wittig reaction.[1][2] Developed from the foundational work of Leopold Horner and further defined by William S. Wadsworth and William D. Emmons, this olefination method utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones.[3]
Key advantages that drive its widespread adoption include:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanions are more nucleophilic and reactive than their phosphonium ylide counterparts in the Wittig reaction, allowing them to react efficiently even with sterically hindered ketones.[4]
-
Simplified Purification: A significant practical benefit is that the dialkylphosphate byproduct is water-soluble, permitting its easy removal through a simple aqueous workup, in stark contrast to the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[5][6]
-
High Stereoselectivity: The reaction typically yields (E)-alkenes with high selectivity, a critical feature for controlling geometry in complex molecules and pharmaceutical intermediates.[4][5]
Mechanistic Insights: Driving Stereoselectivity
A thorough understanding of the HWE reaction mechanism is paramount to controlling its outcome. The process can be broken down into three primary stages, where the reversibility of the initial steps under standard conditions is key to the reaction's characteristic (E)-selectivity.
-
Deprotonation: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a strong base (e.g., Sodium Hydride, NaH), generating a resonance-stabilized phosphonate carbanion. The presence of an electron-withdrawing group (EWG), such as an ester or ketone, on this carbon is crucial for acidifying the proton and stabilizing the resulting anion.[3][7]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates.[3]
-
Oxaphosphetane Formation and Elimination: These intermediates can interconvert and subsequently cyclize to form four-membered oxaphosphetane rings. The thermodynamic favorability of the intermediate where the bulky R-group of the carbonyl compound and the phosphonate group are oriented anti to each other dictates the stereochemical outcome. This anti arrangement leads to the formation of the more stable (E)-alkene upon elimination of the water-soluble dialkylphosphate salt.[5][7] This process is governed by steric approach control, favoring an antiperiplanar alignment of the reactants.[5]
For specialized applications requiring the (Z)-alkene, the Still-Gennari modification is employed. This variation uses phosphonates with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strong, non-chelating bases (e.g., KHMDS) at low temperatures.[4][7][8] These conditions accelerate the elimination step, making the initial kinetic addition product dominant, which leads to the (Z)-isomer.[7][9]
Reagents and Equipment
Reagent Selection and Preparation
Successful execution of the HWE reaction hinges on the quality and proper handling of reagents.
| Reagent/Material | Role | Key Considerations & Rationale |
| Phosphonate Ester | Ylide Precursor | Typically prepared via the Michaelis-Arbuzov reaction from a trialkyl phosphite and an α-halo ester.[6][10][11] Must contain an α-EWG. |
| Aldehyde/Ketone | Electrophile | Should be pure and free of acidic impurities or water. |
| Base | Deprotonating Agent | NaH (60% in mineral oil) is common. It's a strong, non-nucleophilic base. BuLi, LDA, KHMDS are also used. |
| Anhydrous Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dimethoxyethane (DME) are preferred. Must be anhydrous to prevent quenching the base and carbanion. |
| Inert Gas | Atmosphere | Argon or Nitrogen is essential to create an inert atmosphere, preventing reaction with atmospheric moisture and oxygen. |
| Quenching Solution | Reaction Stopper | Saturated aqueous Ammonium Chloride (NH₄Cl) is used to neutralize the reaction mixture safely. |
Safety Precautions: Handling Sodium Hydride
Sodium Hydride (NaH) is a highly reactive and water-sensitive reagent that requires careful handling.
-
Pyrophoric Nature: NaH, especially when finely divided, can ignite spontaneously in air. It is typically supplied as a 60% dispersion in mineral oil to mitigate this risk.[12]
-
Reaction with Water: It reacts violently with water, releasing flammable hydrogen gas.[12][13] All glassware must be rigorously dried, and the reaction must be conducted under a moisture-free, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.[13][14] Handle NaH powder in a fume hood or glovebox.[14]
-
Quenching: Never quench a reaction containing a large excess of NaH with water directly. A safer method is the slow, controlled addition of isopropanol, followed by methanol, and then water, typically at 0 °C.
Experimental Workflow and Protocol
This protocol describes a general procedure for the synthesis of an α,β-unsaturated ester using triethyl phosphonoacetate, sodium hydride, and an aldehyde.
Visualized Experimental Workflow
The following diagram outlines the key stages of the Horner-Wadsworth-Emmons reaction setup.
Caption: Experimental workflow for the HWE reaction.
Step-by-Step Protocol
Objective: Synthesis of Ethyl Cinnamate from Benzaldehyde and Triethyl Phosphonoacetate.
-
Apparatus Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser fitted with an argon/nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Causality: Rigorous exclusion of atmospheric moisture is critical to prevent the deactivation of the sodium hydride and the subsequently formed carbanion.
-
-
Ylide Generation:
-
To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Using a syringe, add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or slightly hazy.
-
Causality: Adding the phosphonate slowly at 0 °C controls the exothermic deprotonation reaction and the rate of hydrogen evolution. Stirring for an hour ensures complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Dissolve benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF in a separate dry flask.
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Add the benzaldehyde solution dropwise to the reaction mixture over 20-30 minutes. A color change may be observed.
-
Causality: Slow addition of the aldehyde at low temperature helps to dissipate the heat from the exothermic nucleophilic addition, minimizing potential side reactions.
-
-
Reaction Monitoring:
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Causality: TLC allows for empirical determination of the reaction endpoint, preventing unnecessarily long reaction times or premature workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Causality: The aqueous workup serves two purposes: to neutralize the reaction and to dissolve the water-soluble phosphate byproduct, which is the primary method of its removal.[5]
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α,β-unsaturated ester.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive base (NaH exposed to air/moisture). | Use fresh, properly stored NaH. Ensure all glassware and solvents are scrupulously dry. |
| Insufficient deprotonation time or temperature. | Ensure the ylide generation step is allowed to proceed for at least 1 hour at room temperature. | |
| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial stirring period. |
| Product loss during workup. | Ensure thorough extraction from the aqueous phase. | |
| Poor (E/Z) Selectivity | Reaction conditions favor kinetic product. | Ensure the reaction is allowed to equilibrate at room temperature. For stubborn cases, consider alternative bases or solvents. For (Z)-selectivity, switch to Still-Gennari conditions.[4] |
| Side Product Formation | Aldehyde self-condensation (aldol). | Ensure the aldehyde is added slowly to the pre-formed phosphonate carbanion; never add the base to a mixture of the phosphonate and aldehyde. |
| Michael addition to the product. | Use a stoichiometric amount of the carbanion and work up the reaction promptly after completion. |
References
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction - YouTube (Professor Dave Explains). Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Sodium Hydride - Standard Operating Procedure - University of California, Santa Barbara. Available at: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme Chemistry. Available at: [Link]
-
wittig / HWE reaction questions - Reddit r/Chempros. Available at: [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]
-
Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange. Available at: [Link]
-
Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids - University of California, Los Angeles. Available at: [Link]
-
Discover the Secrets of Wittig Olefination, Schlosser Modification, and HWE Reaction! - YouTube. Available at: [Link]
- Process for producing alpha, beta-unsaturated carboxylic acid esters - Google Patents.
-
SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publishers. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. Available at: [Link]
-
Sodium_Hydride_SOP.docx - Clemson University. Available at: [Link]
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Radical Arbuzov Reaction - Chinese Chemical Society. Available at: [Link]
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Application Notes and Protocols: Diethyl (2-oxoethyl)phosphonate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Advantage of Diethyl (2-oxoethyl)phosphonate in Modern Drug Synthesis
In the landscape of pharmaceutical development, the efficient and stereocontrolled construction of carbon-carbon double bonds is a cornerstone of complex molecule synthesis. This compound has emerged as a superior reagent for achieving this transformation, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent in the synthesis of pharmaceutical intermediates.
Unlike traditional Wittig reagents, the phosphonate-stabilized carbanion generated from this compound offers heightened nucleophilicity and reduced basicity. This translates to broader substrate scope, including reactions with sterically hindered ketones, and milder reaction conditions. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[1][2] The reaction typically exhibits a high degree of E-stereoselectivity, a crucial feature in the synthesis of biologically active molecules where stereochemistry dictates efficacy.[2][3]
This guide will delve into the mechanistic underpinnings of the Horner-Wadsworth-Emmons reaction, provide a detailed, field-tested protocol for the synthesis of a key prostaglandin intermediate, and offer practical insights into troubleshooting and safety considerations.
Core Principles: The Horner-Wadsworth-Emmons Reaction Mechanism
The Horner-Wadsworth-Emmons reaction is a powerful olefination reaction that involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[4] The key to this transformation is the generation of a nucleophilic carbanion by deprotonation of the α-carbon of the phosphonate ester using a suitable base.
The reaction proceeds through the following key steps:
-
Deprotonation: A base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts a proton from the carbon adjacent to the phosphonate and carbonyl groups, forming a resonance-stabilized phosphonate carbanion.[4]
-
Nucleophilic Attack: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step is typically the rate-limiting step of the reaction.[4]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination pathway to yield the desired alkene and a water-soluble dialkyl phosphate byproduct. The thermodynamic stability of the final alkene often drives the reaction towards the formation of the E-isomer.[3]
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.
Application Protocol: Synthesis of a Latanoprost Intermediate
Latanoprost is a prostaglandin analogue used to treat glaucoma.[5] A key step in its synthesis involves the creation of an α,β-unsaturated ketone (enone) intermediate via a Horner-Wadsworth-Emmons reaction. The following protocol details the synthesis of this crucial intermediate using this compound and the well-known Corey aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Corey Aldehyde Benzoate | As per literature prep. | N/A |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Major Chemical Supplier |
| Brine (Saturated aq. NaCl) | Reagent Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |
| Hexanes | HPLC Grade | Major Chemical Supplier |
Experimental Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice-water bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Corey Aldehyde:
-
Dissolve the Corey aldehyde benzoate (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Cool the phosphonate anion solution back down to 0 °C.
-
Add the solution of the Corey aldehyde dropwise to the phosphonate anion solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Latanoprost enone intermediate.
-
Expected Results
The expected product is the α,β-unsaturated enone intermediate of Latanoprost. The yield should be in the range of 70-85% after purification. The product can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the newly formed vinyl protons in the range of 6.0-7.5 ppm. The aldehydic proton signal from the starting material (around 9.5-10.0 ppm) should be absent.
-
¹³C NMR: The spectrum should show signals for the α,β-unsaturated ketone carbons.
-
IR Spectroscopy: A strong absorption band for the enone carbonyl group is expected around 1670-1690 cm⁻¹. The C=C stretching vibration should appear around 1620-1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the Latanoprost enone intermediate.
Figure 2: Synthesis of Latanoprost enone intermediate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phosphonate. - Deactivated aldehyde. - Impure reagents or wet solvents. | - Ensure the sodium hydride is fresh and properly washed. - Use a stronger base like LDA if necessary. - Check the purity of the aldehyde; repurify if needed. - Use freshly dried, anhydrous solvents. |
| Formation of side products | - Self-condensation of the phosphonate. - Aldol condensation of the aldehyde. - Epimerization of the aldehyde. | - Add the phosphonate solution slowly to the base at low temperature. - Add the aldehyde to the pre-formed phosphonate anion at low temperature. - Use milder bases like DBU/LiCl for base-sensitive substrates.[6] |
| Low E/Z selectivity | - Reaction conditions favoring the kinetic (Z) product. - Steric hindrance in the transition state. | - Ensure the reaction is allowed to reach thermodynamic equilibrium (longer reaction times, higher temperatures). - The use of certain additives like LiCl can enhance E-selectivity. |
| Difficult purification | - Incomplete removal of the phosphate byproduct. | - Perform multiple aqueous washes during the work-up. - Ensure the pH of the aqueous layer is neutral or slightly acidic to aid in the removal of the phosphate salt. |
Safety and Handling of this compound
This compound and related phosphonates should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the reagent.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist.[8] Use in a well-ventilated fume hood.[7] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated carbonyl compounds, which are prevalent motifs in a wide array of pharmaceutical intermediates. The Horner-Wadsworth-Emmons reaction, facilitated by this phosphonate, offers significant advantages in terms of reactivity, stereoselectivity, and ease of purification. By understanding the underlying mechanism and adhering to optimized protocols, researchers can leverage the power of this compound to streamline the synthesis of complex drug molecules and accelerate the drug discovery and development process.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Available from: [Link]
-
PubMed. The physical properties of generic latanoprost ophthalmic solutions are not identical. Available from: [Link]
- Angene Chemical. Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)
- Google Patents. US6927300B2 - Process for the preparation of Latanoprost.
- Fisher Scientific. Safety Data Sheet - Diethyl(2-aminoethyl)
- Google Patents. US6689901B2 - Process and intermediates to prepare latanoprost.
-
Jaydev Chemical Industries. Latanoprost Enone. Available from: [Link]
-
Myers, A. G. The Wittig Reaction. Harvard University. Available from: [Link]
-
AIR Unimi. A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. Available from: [Link]
-
PubMed. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye. Available from: [Link]
-
Chemistry Stack Exchange. Does the synthesis of beta-keto phosphonates from esters have a name?. Available from: [Link]
- Aptuit Laurus Private Limited.
-
PubMed. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Available from: [Link]
-
RSC Publishing. Organocatalyst-mediated, pot-economical total synthesis of latanoprost. (2023). Available from: [Link]
- Fisher Scientific. Safety Data Sheet - Diethyl (2-oxopropyl)
- CymitQuimica.
- Gelest, Inc.
-
YouTube. Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. (2023). Available from: [Link]
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Application Notes & Protocols: Synthesis of α,β-Unsaturated Ketones using Diethyl (2-oxoethyl)phosphonate with Aliphatic and Hindered Ketones
Prepared by: Gemini, Senior Application Scientist
Introduction: The Horner-Wadsworth-Emmons Reaction in Modern Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3] It stands as a significant advancement over the related Wittig reaction, primarily because the phosphonate carbanions used are more nucleophilic and less basic than their phosphonium ylide counterparts.[2] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[4] A key practical advantage is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies purification significantly compared to the triphenylphosphine oxide generated in Wittig reactions.[2][3]
This guide focuses on the application of a specific HWE reagent, diethyl (2-oxoethyl)phosphonate , for the synthesis of α,β-unsaturated ketones. This reagent is particularly valuable as it directly installs an enone functionality, a prevalent structural motif in natural products, pharmaceuticals, and advanced materials. We will explore the mechanistic underpinnings of this transformation and provide detailed, field-tested protocols for its application with both simple aliphatic ketones and more challenging, sterically hindered substrates.
Mechanistic Insights: The Pathway to Enone Formation
The HWE reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions for specific substrates.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a suitable base (e.g., NaH, KHMDS, NaOMe). The presence of the adjacent ketone and phosphonate groups makes this proton sufficiently acidic, facilitating the formation of a resonance-stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate, a β-alkoxyphosphonate.[2]
-
Oxaphosphetane Formation: The alkoxy intermediate undergoes an intramolecular cyclization to form a four-membered ring, the oxaphosphetane intermediate.
-
Elimination: This cyclic intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This syn-elimination step yields the final α,β-unsaturated ketone and a stable, water-soluble diethyl phosphate salt.[5]
The reaction with stabilized phosphonates, such as the one discussed here, generally shows a high preference for the formation of the thermodynamically more stable (E)-alkene.[3][5] This stereoselectivity is driven by steric factors in the transition state leading to the oxaphosphetane, where bulky groups preferentially adopt an anti-arrangement.[3][6]
Caption: Fig. 1: Horner-Wadsworth-Emmons Reaction Mechanism
Protocol 1: Reaction with a Standard Aliphatic Ketone
This protocol details the reaction of this compound with cyclohexanone, a representative unhindered aliphatic ketone. The procedure employs standard and robust conditions suitable for many simple ketones.
Experimental Details
-
Reactants:
-
This compound
-
Cyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Assemble the oven-dried three-neck flask with a stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add sodium hydride (1.1 equivalents, e.g., 44 mg for 1 mmol scale) and wash the mineral oil away with two small portions of anhydrous hexanes under argon, carefully decanting the solvent.
-
Add anhydrous THF (e.g., 5 mL per mmol of NaH) to the washed NaH.
-
-
Carbanion Formation:
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe over 10-15 minutes.
-
Causality Insight: The slow addition at low temperature controls the exothermic reaction and the accompanying hydrogen gas evolution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For cyclohexanone, the reaction is typically complete within 2-4 hours.[7]
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[4][8]
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[8]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ketone.
-
Protocol 2: Overcoming Steric Hindrance
Sterically hindered ketones, such as fenchone or camphor, present a significant challenge due to the steric shielding of the carbonyl carbon. This shielding impedes the approach of the nucleophilic phosphonate carbanion, drastically slowing the reaction rate. To overcome this, more forcing conditions are required. This protocol utilizes a stronger base system and higher temperatures.
Experimental Details
-
Reactants:
-
This compound
-
Fenchone (as a model hindered ketone)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
18-Crown-6
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Same as Protocol 1, with the addition of a reflux condenser.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
To an oven-dried, three-neck flask under argon, add a solution of this compound (1.2 equivalents) in anhydrous THF.
-
Causality Insight: Using a slight excess of the phosphonate can help drive the reaction to completion with less reactive ketones.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Carbanion Formation (Modified Conditions):
-
Slowly add KHMDS (1.2 equivalents) to the phosphonate solution at -78 °C. Stir for 30-45 minutes at this temperature.
-
Expertise & Experience: KHMDS is a very strong, non-nucleophilic base that rapidly and cleanly deprotonates the phosphonate, even at low temperatures. This is preferable to NaH for sluggish reactions.
-
-
Olefination with Hindered Ketone:
-
Add a solution of fenchone (1.0 equivalent) in anhydrous THF to the carbanion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 66 °C in THF) using a heating mantle and reflux condenser.
-
Trustworthiness: The reaction must be monitored carefully by TLC or GC-MS. Reactions with hindered ketones can require extended heating (12-48 hours) to achieve acceptable conversion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Follow the same extraction, drying, and concentration procedure as described in Protocol 1.
-
Purification via column chromatography will isolate the desired product. The yield is expected to be lower than with unhindered ketones.
-
For particularly stubborn cases, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and an amine base like DBU in acetonitrile, can be effective.[6] The LiCl coordinates to the carbonyl oxygen, increasing the electrophilicity of the ketone.
Comparative Data Summary
The following table summarizes the typical conditions and expected outcomes for the reactions described, highlighting the necessary adjustments for hindered substrates.
| Parameter | Protocol 1: Aliphatic Ketone (Cyclohexanone) | Protocol 2: Hindered Ketone (Fenchone) | Rationale for Difference |
| Base | NaH | KHMDS | KHMDS is a stronger, more soluble base for difficult deprotonations. |
| Temperature | 0 °C to Room Temp | -78 °C to Reflux (66 °C) | Thermal energy is required to overcome the high activation barrier caused by steric hindrance. |
| Reaction Time | 2 - 4 hours | 12 - 48 hours | The rate of nucleophilic attack is significantly slower for hindered ketones. |
| Typical Yield | High (70-90%) | Moderate to Low (30-60%) | Steric hindrance lowers reaction efficiency and may lead to side reactions. |
General Experimental Workflow
The overall process for both protocols follows a consistent sequence of operations, as illustrated in the workflow diagram below.
Caption: Fig. 2: General Experimental Workflow
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Arkivoc, 2005(7), 168-201. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Available from: [Link]
-
ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]
-
Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available from: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. Available from: [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Available from: [Link]
-
Efficient synthesis of β'-amino-α,β-unsaturated ketones. PMC - NIH. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. PubMed. Available from: [Link]
-
The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3- diphenylpropanedione. Available from: [Link]
-
ResearchGate. Dry reaction of diethyl cyanomethylphosphonate and tetraethyl methylenediphosphonate with benzaldehyde on solid bases. Available from: [Link]
-
Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. PubMed. Available from: [Link]
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Mastering the Purification of Diethyl (2-oxoethyl)phosphonate Reaction Products: An Application Guide to Column Chromatography
For researchers, medicinal chemists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern synthetic organic chemistry, providing a reliable method for the creation of carbon-carbon double bonds. Diethyl (2-oxoethyl)phosphonate is a valuable reagent in this context, enabling the synthesis of a diverse array of α,β-unsaturated carbonyl compounds. However, the successful synthesis of the target molecule is only half the battle; obtaining the product in high purity is paramount for subsequent applications. This comprehensive guide provides a detailed protocol and expert insights into the purification of products from this compound reactions using column chromatography, a fundamental technique for achieving the requisite purity for research and development.
The Purification Challenge: Understanding the Reaction Milieu
The HWE reaction, in which a stabilized phosphonate carbanion reacts with an aldehyde or ketone, is renowned for its efficiency and stereoselectivity, often favoring the formation of the (E)-alkene.[1][2] A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble dialkyl phosphate byproduct (e.g., diethyl phosphate), which can be largely removed during an aqueous workup.[3] This significantly simplifies the subsequent purification process.
However, the crude reaction mixture presented for chromatographic purification is rarely a simple two-component system of product and solvent. A nuanced understanding of the potential components is critical for designing an effective purification strategy.
Potential Components in the Crude Reaction Mixture:
-
Desired Product: The target α,β-unsaturated carbonyl compound. The polarity of this product will vary depending on the specific aldehyde or ketone used in the reaction.
-
Unreacted this compound: This starting material is a polar organophosphorus compound.[4]
-
Unreacted Aldehyde or Ketone: The polarity of this starting material can vary widely.
-
Water-Soluble Phosphate Byproduct: While mostly removed during workup, trace amounts may persist.
-
(Z)-Isomer of the Product: Although the HWE reaction typically favors the (E)-isomer, the (Z)-isomer may be formed as a minor byproduct.[2] The separability of these geometric isomers by chromatography can range from trivial to challenging.
-
Side-Reaction Products: Depending on the reaction conditions and the nature of the substrates, other impurities may be present. For instance, self-condensation of the aldehyde or ketone, or reactions involving the phosphonate reagent itself, can lead to byproducts.[5]
The Principle of Separation: Normal-Phase Column Chromatography
Normal-phase column chromatography is the technique of choice for the purification of the typically non-polar to moderately polar products of HWE reactions. In this technique, a polar stationary phase, most commonly silica gel, is used in conjunction with a non-polar mobile phase (eluent). The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.
The key principle is that more polar compounds will adsorb more strongly to the polar silica gel and therefore elute from the column more slowly. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a finely-tuned separation of the components can be achieved.
Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is essential to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a snapshot of the composition of the mixture and is invaluable for determining the optimal solvent system for the column.
Objective: To find a solvent system where the desired product has a retardation factor (Rf) of approximately 0.2-0.35.[6]
Procedure:
-
Prepare a small amount of the crude reaction mixture as a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the crude mixture alongside the starting materials (this compound and the aldehyde/ketone), if available.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point for many α,β-unsaturated carbonyl compounds is a mixture of ethyl acetate and hexane (e.g., 10-30% ethyl acetate in hexane).[7]
-
Visualize the spots on the TLC plate using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the solvent system as needed. If the product Rf is too high, decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate). If the Rf is too low, increase the polarity.
Interpreting the TLC Plate:
The TLC plate will provide crucial information about the relative polarities of the components in the crude mixture. Typically, the less polar α,β-unsaturated product will have a higher Rf value than the more polar starting phosphonate and the phosphate byproduct. The relative Rf of the starting aldehyde or ketone will depend on its structure.
Detailed Protocol: Gradient Elution Column Chromatography
This protocol outlines a general procedure for the purification of a typical product from a Horner-Wadsworth-Emmons reaction using this compound.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Sand (washed)
-
Elution solvents (e.g., hexane and ethyl acetate, HPLC grade)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Crude reaction mixture
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1-2 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The consistency should be that of a milkshake.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Continue adding the slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification).
-
Add a thin layer of sand (approximately 1-2 cm) on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.[8]
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the initial elution solvent or a slightly more polar one).
-
Carefully apply the sample solution to the top of the silica gel using a pipette, taking care not to disturb the sand layer.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial eluent and again drain to the top of the sand. Repeat this step once more to ensure the entire sample is loaded onto the column in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial, least polar eluent.
-
Begin collecting fractions in appropriately sized tubes or flasks.
-
Start the elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity according to a pre-determined gradient. A typical gradient might be:
-
5% Ethyl Acetate in Hexane (2-3 column volumes)
-
10% Ethyl Acetate in Hexane (2-3 column volumes)
-
20% Ethyl Acetate in Hexane (until the product has eluted)
-
Higher concentrations of ethyl acetate can be used to elute any remaining highly polar impurities.
-
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle air pressure to the top of the column.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC. Spot every few fractions on a TLC plate and develop it in the solvent system that gave good separation during the initial analysis.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound reaction products.
Data Presentation: Solvent Systems and Impurity Profiles
| Compound Type | Typical Polarity | Recommended Starting Solvent System (EtOAc in Hexane) | Expected Rf Range (in starting system) |
| α,β-Unsaturated Product | Low to Medium | 10-30% | 0.2 - 0.5 |
| This compound | High | 30-50% | < 0.2 |
| Aldehyde/Ketone | Varies | Varies | Varies |
| Diethyl Phosphate Byproduct | Very High | > 50% (or remains at baseline) | ~ 0 |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise during column chromatography. This section addresses common problems and provides practical solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Poorly packed column (channeling). | - Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Start with a less polar eluent (lower % of ethyl acetate). |
| Product Does Not Elute | - Solvent system is not polar enough.- Compound may be decomposing on the silica. | - Gradually increase the polarity of the eluent.- Test the stability of the compound on a small amount of silica gel. Consider using a different stationary phase like alumina if decomposition is observed.[9] |
| Tailing of Spots/Peaks | - Compound is too polar for the solvent system.- Interaction with acidic silica gel. | - Increase the polarity of the eluent once the compound starts to elute.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). |
| E/Z Isomers Co-elute | - Isomers have very similar polarities. | - Use a very long column and a shallow gradient.- Consider specialized chromatography techniques, such as using silica gel impregnated with silver nitrate, which can sometimes resolve double bond isomers.[10][11] |
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting common column chromatography problems.
Conclusion
The purification of products from this compound reactions by column chromatography is a critical step in ensuring the quality and reliability of synthetic intermediates and final products. By understanding the principles of the separation, carefully developing a method using TLC, and executing a well-planned gradient elution, researchers can consistently achieve high levels of purity. This guide provides the foundational knowledge and practical protocols to empower scientists to master this essential purification technique, thereby accelerating their research and development efforts.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Gao, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Communications Chemistry, 6(1), 1-8. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
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ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). Available at: [Link]
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ResearchGate. How to separate E and Z isomers?. Available at: [Link]
-
MDPI. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Available at: [Link]
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ResearchGate. The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Available at: [Link]
-
Chem LibreTexts. 5. Thin Layer Chromatography. Available at: [Link]
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PubMed. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Available at: [Link]
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Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
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PubMed. Silica gel thin-layer chromatography of acidic phospholipids. II. Chromatographic behaviour of phosphatidylserine and phosphatidic acid applied with different cation composition on adsorbents either free of metal ions or containing a surplus of divalent metal ions. Available at: [Link]
- Google Patents. Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]
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Biotage. How do I Create an Efficient Gradient Flash Chromatography Method?. Available at: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Reddit. Same Rf for two different solvent system for TLC. Available at: [Link]
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Agilent. HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]
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Northrop, B. H. FLASH OPTIMIZATION. Available at: [Link]
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RSC Publishing. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
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PubChem. This compound. Available at: [Link]
-
PubMed. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Available at: [Link]
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Application Notes and Protocols: One-Pot Synthesis Procedures Involving Diethyl (2-oxoethyl)phosphonate
Introduction: The Versatility of Diethyl (2-oxoethyl)phosphonate in Modern Organic Synthesis
This compound, also known as diethylphosphonoacetaldehyde, is a highly versatile bifunctional reagent in organic synthesis.[1] Its structure incorporates both a reactive aldehyde moiety and a phosphonate group, rendering it a valuable building block for the construction of a diverse array of molecular architectures. The phosphonate group serves as a precursor to a stabilized carbanion, pivotal for carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4][5] The aldehyde functionality, on the other hand, can participate in a myriad of transformations, including nucleophilic additions and condensations. This dual reactivity makes this compound an ideal candidate for one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel. Such strategies are highly sought after in both academic research and industrial drug development for their efficiency, reduced waste, and improved overall yield.
This guide provides an in-depth exploration of one-pot synthetic procedures involving this compound, with a focus on the underlying principles, detailed experimental protocols, and practical insights for researchers and drug development professionals.
Core Concept: The Power of One-Pot Reactions
One-pot, or tandem, reactions are a cornerstone of green and efficient chemical synthesis. By combining multiple transformations into a single operation, these procedures eliminate the need for intermediate purification steps, which are often time-consuming and lead to product loss. This approach not only saves time and resources but also minimizes the generation of chemical waste. The successful design of a one-pot reaction hinges on the careful selection of reagents and reaction conditions that are compatible with all the intended transformations. This compound, with its distinct reactive sites, is exceptionally well-suited for such elegant and efficient synthetic strategies.
Application I: One-Pot Horner-Wadsworth-Emmons (HWE) Olefination for the Synthesis of α,β-Unsaturated Ketones
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][3][4] In a typical HWE reaction, a phosphonate-stabilized carbanion reacts with a carbonyl compound to yield an alkene with a new carbon-carbon double bond. The reaction generally favors the formation of the (E)-alkene.[4]
A one-pot procedure utilizing this compound can be envisioned where the aldehyde functionality first undergoes a nucleophilic addition, followed by an in-situ HWE reaction. This strategy allows for the rapid construction of α,β-unsaturated ketones.
Mechanistic Rationale
The proposed one-pot synthesis of an α,β-unsaturated ketone involves a two-step sequence:
-
Nucleophilic Addition: The reaction is initiated by the addition of a Grignard reagent (R-MgBr) to the aldehyde carbonyl of this compound. This forms a secondary alcohol intermediate.
-
Oxidation and In-Situ HWE Reaction: The secondary alcohol is then oxidized to a ketone. A mild oxidizing agent compatible with the subsequent HWE reaction, such as manganese dioxide (MnO₂), can be used. Following oxidation, a base is added to deprotonate the carbon alpha to the phosphonate group, generating the stabilized carbanion. This carbanion then undergoes an intramolecular HWE reaction to form the α,β-unsaturated ketone. To drive the olefination, a second aldehyde is introduced, which reacts with the phosphonate carbanion.
This sequence allows for the efficient synthesis of a variety of α,β-unsaturated ketones from simple starting materials in a single reaction vessel.
Experimental Protocol: One-Pot Synthesis of (E)-1-Phenylprop-2-en-1-one
This protocol is an illustrative example of a one-pot synthesis of an α,β-unsaturated ketone starting from this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M in THF)
-
Manganese dioxide (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Formaldehyde (or a suitable precursor like paraformaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. The glassware is flame-dried and allowed to cool under a stream of nitrogen.
-
Initial Reaction: The flask is charged with a solution of this compound (1.0 eq) in anhydrous THF (50 mL) and cooled to 0 °C in an ice bath.
-
Grignard Addition: Phenylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for an additional hour.
-
Oxidation: Activated manganese dioxide (5.0 eq) is added in one portion to the reaction mixture. The ice bath is removed, and the suspension is stirred vigorously at room temperature for 4 hours.
-
HWE Reaction: The reaction mixture is cooled to 0 °C, and sodium hydride (1.2 eq) is added portion-wise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
-
Aldehyde Addition: A solution of formaldehyde (1.5 eq) in THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (E)-1-phenylprop-2-en-1-one.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Phenylmagnesium bromide | 1.1 | Nucleophile for addition to aldehyde |
| Manganese dioxide | 5.0 | Oxidizing agent |
| Sodium hydride | 1.2 | Base for HWE reaction |
| Formaldehyde | 1.5 | Carbonyl component for HWE reaction |
Logical Workflow Diagram:
Caption: One-pot synthesis of an α,β-unsaturated ketone.
Application II: One-Pot, Three-Component Synthesis of Highly Substituted Pyrrolidines
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single operation.[6] The bifunctional nature of this compound makes it an excellent substrate for designing novel MCRs. A plausible one-pot synthesis of a functionalized pyrrolidine can be achieved through a sequence involving an initial condensation followed by a 1,3-dipolar cycloaddition.
Mechanistic Rationale
This proposed one-pot synthesis involves the following key steps:
-
In-situ Nitrone Formation: this compound reacts with an N-substituted hydroxylamine in the presence of a mild dehydrating agent to form a C-phosphorylated nitrone in situ.
-
1,3-Dipolar Cycloaddition: An alkene dipolarophile is then added to the reaction mixture, which undergoes a 1,3-dipolar cycloaddition with the in-situ generated nitrone to form a substituted isoxazolidine ring system.
-
Reductive Ring Opening and Cyclization: Subsequent reduction of the N-O bond in the isoxazolidine, for instance through catalytic hydrogenation, leads to a γ-amino alcohol which can then undergo intramolecular cyclization to form the final pyrrolidine product.
This one-pot strategy provides a convergent and atom-economical route to highly functionalized pyrrolidine scaffolds, which are common motifs in many biologically active molecules.
Experimental Protocol: One-Pot Synthesis of a Functionalized Diethyl (pyrrolidin-2-yl)phosphonate
This protocol outlines a general procedure for the one-pot synthesis of a pyrrolidine derivative.
Materials:
-
This compound
-
N-Benzylhydroxylamine hydrochloride
-
Triethylamine
-
Styrene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere and hydrogenation reactions
Procedure:
-
Reaction Setup: A 100 mL round-bottomed flask is charged with this compound (1.0 eq), N-benzylhydroxylamine hydrochloride (1.05 eq), and methanol (20 mL).
-
Nitrone Formation: Triethylamine (1.1 eq) is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 30 minutes.
-
Cycloaddition: Styrene (1.2 eq) is added to the reaction mixture, and the flask is equipped with a reflux condenser. The mixture is heated to 60 °C and stirred for 24 hours.
-
Hydrogenation: The reaction mixture is cooled to room temperature, and 10% Pd/C (10 mol%) is carefully added. The flask is connected to a hydrogen balloon, and the mixture is stirred vigorously under a hydrogen atmosphere for 12 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous MgSO₄ and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired functionalized diethyl (pyrrolidin-2-yl)phosphonate.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| N-Benzylhydroxylamine HCl | 1.05 | Nitrone precursor |
| Triethylamine | 1.1 | Base for hydrochloride salt neutralization |
| Styrene | 1.2 | Dipolarophile for cycloaddition |
| 10% Palladium on Carbon | 0.1 | Catalyst for hydrogenation |
Logical Workflow Diagram:
Sources
- 1. This compound | C6H13O4P | CID 342159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl (2-oxoethyl)phosphonate in Tandem and Domino Reaction Sequences
Introduction: The Unique Duality of Diethyl (2-oxoethyl)phosphonate
In the landscape of synthetic organic chemistry, reagents that offer the ability to orchestrate multiple bond-forming events in a single operation are of paramount importance. Such reagents are the linchpins of tandem and domino reactions, which enhance synthetic efficiency by minimizing intermediate purification steps, reducing waste, and often allowing for the construction of complex molecular architectures with remarkable control. This compound, also known as diethylphosphonoacetaldehyde, is a prime example of such a versatile building block. Its structure uniquely combines a Horner-Wadsworth-Emmons (HWE) reactive phosphonate group with an electrophilic aldehyde functionality. This duality allows it to participate in sequential reactions where it first acts as a nucleophile (via its phosphonate ylide) and its product then serves as an electrophile, or where its aldehyde function initiates a cascade of intramolecular events. These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in powerful tandem and domino reaction sequences.
Part 1: Tandem Reaction Sequences Initiated by the Horner-Wadsworth-Emmons Reaction
The stabilized phosphonate ylide generated from this compound is a potent nucleophile for the Horner-Wadsworth-Emmons reaction, reliably forming α,β-unsaturated aldehydes.[1][2] This olefination is often highly stereoselective for the (E)-isomer, providing a predictable platform for subsequent reactions.[3] A key strategy in tandem catalysis is to perform this HWE reaction and then, in the same pot, utilize the newly formed electron-deficient alkene in a conjugate addition reaction.
Tandem Horner-Wadsworth-Emmons–Michael Addition Sequence
This sequence is a powerful method for the one-pot synthesis of highly functionalized aldehydes. The process begins with the deprotonation of this compound to form the corresponding phosphonate carbanion. This anion then undergoes an HWE reaction with an aldehyde to generate an α,β-unsaturated aldehyde intermediate. Without isolation, a Michael donor is introduced, which adds to the β-position of this intermediate to yield the final product.
Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for the initial deprotonation of the phosphonate. The subsequent Michael addition can be facilitated by the same base if the Michael donor is sufficiently acidic (e.g., diethyl malonate) or can be catalyzed by a different reagent added in the second step. The solvent, typically an aprotic polar solvent like tetrahydrofuran (THF) or dimethoxyethane (DME), is chosen to ensure the solubility of the intermediates and reagents.
Reaction Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Mastering the Horner-Wadsworth-Emons Reaction with Diethyl (2-oxoethyl)phosphonate
Welcome to our dedicated technical support center for scientists and researchers utilizing Diethyl (2-oxoethyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the unique challenges posed by this versatile but sometimes problematic reagent. As chemists ourselves, we understand that low yields and unexpected side products can be a significant hurdle in multi-step syntheses. This resource combines mechanistic understanding with practical, field-tested solutions to help you optimize your reaction outcomes.
The Challenge: this compound's Dual Reactivity
This compound is a valuable C2 building block, containing both a phosphonate for the HWE reaction and a reactive aldehyde moiety. This bifunctionality is its greatest strength and its most significant challenge. Under basic conditions required for the HWE reaction, the aldehyde can participate in a variety of undesired side reactions, most notably self-condensation, leading to oligomerization and a complex mixture of byproducts, ultimately consuming your starting material and reducing the yield of your desired product.
Troubleshooting Guide: From Low Yields to Clean Reactions
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Question 1: My HWE reaction with this compound is giving a very low yield of the desired product, and I see a lot of baseline material on my TLC. What is happening?
Answer: This is a classic symptom of competing side reactions, primarily the self-condensation of your this compound under the basic reaction conditions. The phosphonate carbanion, once formed, is nucleophilic and can attack the aldehyde of another molecule of this compound, initiating an aldol-type reaction and subsequent oligomerization.
To mitigate this, several strategies should be employed, focusing on controlling the concentration and lifetime of the reactive intermediates.
-
Slow Addition & Low Temperature: The most critical parameter to control is the rate of addition of the base to the solution of this compound and your aldehyde substrate. A slow, dropwise addition at low temperatures (-78 °C is a good starting point) will keep the instantaneous concentration of the phosphonate carbanion low, favoring the reaction with your desired aldehyde over self-condensation.
-
Inverse Addition: Consider adding the this compound to a mixture of the base and your aldehyde substrate. This ensures that the phosphonate is immediately consumed in the desired reaction as it is introduced.
-
Choice of Base: The strength and nature of the base are crucial. While strong bases like sodium hydride (NaH) are commonly used, they can promote rapid, uncontrolled side reactions.[1] Consider using a milder base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl), a combination known as the Masamune-Roush conditions, which can be effective for base-sensitive substrates.[2][3] Potassium carbonate (K₂CO₃) can also be a milder alternative worth exploring.
Question 2: I'm observing the formation of a significant amount of a polar, water-soluble byproduct that is difficult to remove during workup. What is it and how can I get rid of it?
Answer: The primary water-soluble byproduct in an HWE reaction is the dialkylphosphate salt (in this case, diethyl phosphate).[4] Its efficient removal is one of the key advantages of the HWE over the Wittig reaction.[4] However, if your product is also somewhat polar, separation can be challenging.
Here are some purification strategies:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Multiple extractions with an organic solvent, followed by washing the combined organic layers with water and then brine, should remove the majority of the diethyl phosphate.
-
Liquid-Liquid Extraction: If simple extraction is insufficient, consider a continuous liquid-liquid extraction setup for more efficient removal.
-
Chromatography: Flash column chromatography on silica gel is often necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate your product from any remaining phosphate byproduct.
-
Acid-Base Extraction: If your product is not acid-sensitive, a mild acidic wash (e.g., dilute HCl) can help to protonate the phosphate salt, making it more water-soluble. Conversely, if your product has a basic handle, you can use this for selective extraction.
Question 3: My reaction seems to stall, and I'm left with unreacted starting materials (both my aldehyde and the phosphonate). What could be the cause?
Answer: Incomplete reaction can stem from several factors:
-
Insufficient Base: Ensure you are using at least one full equivalent of base relative to the this compound. It's often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Base Inactivity: Sodium hydride, a common choice, can be of variable quality, especially if it's old or has been improperly stored. Use freshly opened or titrated base for best results.
-
Steric Hindrance: If your aldehyde substrate is sterically hindered, the reaction may be sluggish.[4] In such cases, increasing the reaction temperature after the initial low-temperature addition may be necessary. Monitor the reaction by TLC to find the optimal temperature that promotes the desired reaction without significantly increasing side reactions.
-
Solvent Choice: The choice of solvent can influence the solubility of the intermediates and the reaction rate. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common choices.[3] Ensure your solvent is anhydrous, as water will quench the phosphonate carbanion.
Question 4: I'm struggling with the stereoselectivity of my reaction, obtaining a mixture of E and Z isomers. How can I favor the formation of the E-alkene?
Answer: The HWE reaction with stabilized phosphonates like this compound generally favors the formation of the more thermodynamically stable E-alkene.[1][2] However, several factors can influence the E/Z ratio:
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-isomer by allowing the intermediates to equilibrate to the more stable trans-oxaphosphetane precursor.[4]
-
Cation Effects: The nature of the cation associated with the base can influence stereoselectivity. Lithium cations are known to promote E-selectivity more than sodium or potassium.[4] Using a lithium base like n-butyllithium (n-BuLi) or including a lithium salt additive like LiCl can enhance the formation of the E-isomer.
-
Solvent: The solvent can play a role in the equilibration of the intermediates. Protic solvents are generally avoided, but the polarity of aprotic solvents can have subtle effects.
For Z-selectivity, while less common for stabilized phosphonates, the Still-Gennari modification using phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/additive combinations (e.g., KHMDS/18-crown-6) is the standard approach.[2][4]
Frequently Asked Questions (FAQs)
Q1: Can I use this compound with ketones as well as aldehydes?
A1: Yes, one of the advantages of the HWE reaction is its ability to react with ketones, which are often less reactive in the standard Wittig reaction.[2] However, the reaction with ketones is generally slower and may require more forcing conditions (e.g., higher temperatures, stronger bases), which can also increase the likelihood of side reactions with the sensitive this compound. Careful optimization will be necessary.
Q2: How should I store this compound?
A2: this compound is an aldehyde and can be prone to oxidation and polymerization over time. It should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended. Always check the purity of the reagent before use, as degradation can lead to lower yields.
Q3: Is there a way to protect the aldehyde group of this compound if I want to perform another reaction on the phosphonate first?
A3: Yes, the aldehyde can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This protected phosphonate can then be used in other transformations. The acetal is stable to many reaction conditions but can be readily deprotected using aqueous acid to regenerate the aldehyde for the HWE reaction.
Q4: What is the mechanism of the Horner-Wadsworth-Emmons reaction?
A4: The reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and the carbonyl group by a base, forming a stabilized phosphonate carbanion.[4] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.[4] This intermediate rearranges to a four-membered ring intermediate called an oxaphosphetane.[2] The oxaphosphetane then collapses, eliminating a water-soluble dialkylphosphate salt and forming the desired alkene.[1][4]
Q5: My desired product is an α,β-unsaturated aldehyde. How can I purify it without it decomposing?
A5: α,β-Unsaturated aldehydes can be sensitive and prone to polymerization, especially under acidic or basic conditions or when heated. When performing column chromatography, it is advisable to use a neutral stationary phase like deactivated silica gel (by adding a small amount of triethylamine to the eluent). Keep the product cold and store it under an inert atmosphere. Distillation, if possible, should be done under reduced pressure and at the lowest possible temperature.
Visualizing the Reaction and Potential Pitfalls
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.
Competing Side Reaction: Self-Condensation
Caption: The undesired self-condensation pathway of this compound.
Optimizing Reaction Parameters: A Summary
| Parameter | Recommendation for Improving Yield | Rationale |
| Base Addition | Slow, dropwise addition at low temperature (-78 °C) | Minimizes the concentration of the reactive phosphonate carbanion, reducing self-condensation. |
| Base Type | Use milder bases (e.g., DBU/LiCl, K₂CO₃) for sensitive substrates. | Reduces the rate of undesired side reactions.[2][3] |
| Temperature | Start at low temperature (-78 °C) and slowly warm if needed. | Controls the initial reaction rate and minimizes side reactions. Higher temperatures can favor E-alkene formation.[4] |
| Stoichiometry | Use a slight excess of base (1.1-1.2 eq). | Ensures complete formation of the phosphonate carbanion. |
| Solvent | Use anhydrous THF or DME. | Anhydrous conditions are essential to prevent quenching of the carbanion.[3] |
| Purification | Thorough aqueous workup followed by flash chromatography. | Efficiently removes the water-soluble phosphate byproduct.[1][4] |
Detailed Experimental Protocol: A Starting Point
This protocol is a general starting point and may require optimization for your specific aldehyde substrate.
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography
Procedure:
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
-
Ylide Formation:
-
In a separate flask, dissolve this compound (1.0 eq) and your aldehyde substrate (1.0-1.2 eq) in anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred NaH slurry at 0 °C over a period of 30-60 minutes. A color change and/or gas evolution may be observed.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting materials. For less reactive aldehydes, gentle heating may be required.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated product.
-
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Bisceglia, V. A.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Chem.2012 , 16 (19), 2206-2230. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
Sources
Troubleshooting incomplete conversion of starting materials in HWE reactions
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Topic: Troubleshooting Incomplete Conversion of Starting Materials
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete conversion of their starting materials. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[1][2] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct, make it a staple in organic synthesis.[1][3][4] However, like any reaction, it is not without its pitfalls. Incomplete conversion is a frequent and frustrating issue that can stem from a variety of factors.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific problems you might be facing at the bench.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing a significant amount of unreacted aldehyde/ketone and phosphonate in my final reaction mixture. Where should I start my troubleshooting?
This is the most common symptom of an HWE reaction that has not gone to completion. The root cause can typically be traced back to one of three areas: Reagent Quality , Reaction Conditions , or Substrate Reactivity .
A logical first step is to systematically evaluate the deprotonation of the phosphonate, as this is the initiating step of the entire reaction mechanism.[1] If the phosphonate carbanion is not generated efficiently, the subsequent nucleophilic attack on the carbonyl compound will be slow or nonexistent.
Here is a workflow to guide your investigation:
Caption: A troubleshooting flowchart for incomplete HWE reactions.
Q2: My base seems to be the problem. How do I choose the right base, and how can I be sure it's working?
Base selection is paramount. The fundamental requirement is that the base must be strong enough to deprotonate the phosphonate ester, generating the reactive carbanion. The acidity of the α-proton on the phosphonate is dictated by the electron-withdrawing group (EWG) attached to it.
-
Causality: A phosphonate with a strong EWG (like an ester or cyano group) is more acidic (lower pKa) and requires a milder base. A phosphonate with a weaker EWG (like a phenyl group) is less acidic and requires a very strong base. Using a base that is too weak for your specific phosphonate is a primary cause of reaction failure.
Troubleshooting Steps:
-
Check the pKa: Compare the pKa of your base's conjugate acid to the pKa of your phosphonate ester. A significant pKa difference (typically > 4-5 units) is needed for efficient deprotonation.
-
Verify Base Activity:
-
Sodium Hydride (NaH): This is a very common and effective base.[3] However, it is highly sensitive to moisture and can develop a passivating layer of sodium hydroxide upon storage. Use fresh NaH from a newly opened container or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.
-
Organolithium Bases (n-BuLi, LDA): These are extremely strong bases but can sometimes lead to side reactions. Their concentration in solution can decrease over time. It is highly recommended to titrate your organolithium solutions periodically to determine their exact molarity.
-
Amide Bases (KHMDS, NaHMDS): These are excellent, strong, non-nucleophilic bases that are often soluble in common ethereal solvents.[2]
-
-
Consider Additives: For certain substrates, especially those prone to side reactions or low selectivity, specific base/additive combinations have been developed. The Masamune-Roush conditions, which use LiCl with an amine base like DBU, are a classic example for base-sensitive compounds.[3]
| Base | Typical Solvents | pKa (Conjugate Acid) | Comments |
| NaH | THF, DME, DMF | ~35 (H₂) | Heterogeneous, requires good stirring. Inexpensive and effective.[3] |
| n-BuLi | THF, Diethyl Ether, Hexanes | ~50 (Butane) | Very strong, must be handled under inert atmosphere. Titration is recommended. |
| KHMDS | THF, Toluene | ~36 (Hexamethyldisilazane) | Strong, non-nucleophilic, soluble base. Good for sensitive substrates.[2] |
| DBU/LiCl | Acetonitrile, THF | ~13.5 (DBU-H⁺) | Masamune-Roush conditions. Milder, good for β-keto phosphonates.[3] |
| t-BuOK | THF, t-BuOH | ~17 (t-BuOH) | A strong, yet manageable base. Can be effective when others fail due to steric factors.[5] |
Q3: I'm confident in my reagents. Could my reaction conditions (solvent, temperature) be the cause of incomplete conversion?
Absolutely. The reaction environment plays a critical role in both the formation of the phosphonate carbanion and its subsequent reaction with the carbonyl.
-
Solvent:
-
Anhydrous Conditions are Critical: The phosphonate carbanion is a strong base and will be readily quenched by protic sources, especially water. Ensure your solvent is rigorously dried before use. Even small amounts of water can titrate your base and kill the reaction. While some Wittig reactions have been shown to work "on water," this is not generally applicable to the HWE reaction which relies on a strong, anhydrous base.[6]
-
Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are most common as they effectively solvate the metal counterion of the base and the reaction intermediates.[3] The choice of solvent can influence reaction rates and even stereoselectivity.[7]
-
-
Temperature:
-
Deprotonation: This step is often performed at a low temperature (e.g., -78 °C or 0 °C) to control the reaction rate and prevent side reactions, especially when using highly reactive bases like n-BuLi.
-
Carbonyl Addition: After the carbanion is formed, the aldehyde or ketone is added, often at the same low temperature. The reaction is then typically allowed to slowly warm to room temperature.
-
Causality: Insufficiently low temperatures can lead to side reactions, while failing to warm the reaction sufficiently may result in very slow reaction rates, leading to incomplete conversion within a practical timeframe. For some less reactive or sterically hindered substrates, gentle heating may be required to drive the reaction to completion.[5][7]
-
Q4: My starting materials are complex molecules. Could steric hindrance be preventing the reaction from completing?
Yes, steric hindrance is a significant factor. The nucleophilic addition of the phosphonate carbanion to the carbonyl carbon is the rate-limiting step of the HWE reaction.[1]
-
Hindered Carbonyls: Ketones are generally less reactive than aldehydes. If your ketone or aldehyde has bulky groups near the carbonyl carbon, it can sterically shield the electrophilic center, slowing down or preventing the approach of the (often bulky) phosphonate carbanion.
-
Hindered Phosphonates: Similarly, bulky substituents on the phosphonate, particularly at the α-carbon, can hinder its approach to the carbonyl.
Troubleshooting Steric Hindrance:
-
Increase Reaction Time and/or Temperature: Give the molecules more time and energy to overcome the steric barrier. This is often the simplest solution. A study on the synthesis of (–)-indoxamycin B showed that screening bases and finding an effective one (t-BuOK) was crucial to overcome steric hindrance around the aldehyde.[5]
-
Use a Less Bulky Phosphonate: If possible, modifying the phosphonate reagent to have smaller ester groups (e.g., dimethyl or diethyl vs. diisopropyl) can sometimes improve reactivity, although this may also affect stereoselectivity.[3]
-
Change the Cation: The metal counterion (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the phosphonate carbanion. Sometimes, simply changing from a sodium base (NaH) to a potassium base (KHMDS) can alter the reaction profile favorably.
Visualizing the HWE Mechanism
Understanding the reaction pathway can help pinpoint where a problem may be occurring. The key steps are deprotonation, nucleophilic attack to form an intermediate, and subsequent elimination to form the alkene and a water-soluble phosphate byproduct.
Caption: The generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Protocol 1: General Procedure for a Standard HWE Reaction
This protocol is a general guideline and should be adapted based on the specific substrates and scale.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 5 mL per 100 mg) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the NaH under a stream of inert gas.
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL per mmol of phosphonate) via syringe and cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add the phosphonate ester (1.1 eq.) dropwise to the stirred suspension of NaH in THF.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen evolution should be observed. The mixture may become clear or remain a slurry.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C (or -78 °C for sensitive substrates). Add the aldehyde or ketone (1.0 eq.), typically dissolved in a small amount of anhydrous THF, dropwise.
-
Reaction: Allow the reaction to stir at the addition temperature for 30 minutes, then slowly warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows consumption of the limiting reagent).
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with water and then with brine. The water-soluble phosphate byproduct is removed during these aqueous washes.[3][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting - Small-Scale Test for Phosphonate Deprotonation
If you suspect incomplete carbanion formation, this test can provide evidence.
-
Follow steps 1-5 of the general protocol on a small scale (e.g., 0.1 mmol).
-
After the carbanion formation step, take a small aliquot (~0.1 mL) from the reaction mixture using a dry, inert-gas-flushed syringe.
-
Quench this aliquot in a vial containing D₂O (deuterium oxide).
-
Extract the quenched material with a deuterated solvent like CDCl₃.
-
Analyze the sample by ¹H NMR and ³¹P NMR.
-
Interpretation: In the ¹H NMR, the disappearance or significant reduction of the signal corresponding to the α-proton of the phosphonate ester indicates successful deprotonation. In the ³¹P NMR, a shift in the phosphorus signal is also expected upon carbanion formation. If you still see a strong signal for the α-proton, your deprotonation step is inefficient, and you should focus on troubleshooting the base or reaction conditions.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. Available at: [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
ResearchGate. Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. Available at: [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Addressing steric hindrance issues in Diethyl (2-oxoethyl)phosphonate reactions
Welcome to the technical support center for Diethyl (2-oxoethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges, with a particular focus on overcoming issues related to steric hindrance in the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of this compound.
Q1: What is this compound and what is its primary application?
A1: this compound is an organophosphorus reagent primarily used in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] It serves as a stabilized phosphonate ylide precursor, which, after deprotonation, reacts with aldehydes or ketones to form α,β-unsaturated aldehydes. This reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of complex molecules and natural products.[3][4] The resulting α,β-unsaturated aldehyde is a valuable synthetic intermediate for subsequent transformations.
Q2: How does the Horner-Wadsworth-Emmons (HWE) reaction work?
A2: The HWE reaction begins with the deprotonation of the α-carbon of the phosphonate by a base to form a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[1] This addition forms diastereomeric alkoxide intermediates, which then cyclize to form a four-membered oxaphosphetane intermediate. This intermediate subsequently fragments to yield the desired alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[1] The reaction generally favors the formation of the (E)-alkene.[1][2][5]
Section 2: Troubleshooting Guide - Addressing Steric Hindrance
Steric hindrance is a common challenge when reacting this compound with bulky aldehydes or ketones. This can manifest as low or no yield, or poor stereoselectivity. This section provides a systematic approach to diagnosing and resolving these issues.
Q3: My HWE reaction with a sterically hindered ketone is giving very low yield. What is the likely cause and how can I improve it?
A3: Low yields in HWE reactions with sterically hindered ketones are most often due to a slow rate of nucleophilic addition of the phosphonate carbanion to the sterically congested carbonyl carbon.[1] The bulky substituents on the ketone hinder the approach of the already somewhat bulky phosphonate carbanion.
Troubleshooting Workflow:
Sources
Technical Support Center: Monitoring Diethyl (2-oxoethyl)phosphonate Reactions
Welcome to the technical support center for monitoring reactions involving Diethyl (2-oxoethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of your experimental work.
Introduction: The Analytical Challenge of a Bifunctional Reagent
This compound is a valuable C2 building block, notably utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated carbonyl compounds.[1] Its reactivity is centered on two key functional groups: a nucleophilic phosphonate carbanion (once deprotonated) and an electrophilic aldehyde. This duality, while synthetically powerful, presents unique analytical challenges. Monitoring the consumption of this polar, reactive starting material and the formation of often structurally similar products requires robust and well-optimized analytical methods. This guide provides a structured approach to troubleshooting common issues encountered during TLC and LC-MS monitoring of its reactions.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound.[2][3] Its speed and low cost allow for real-time decision-making at the bench. However, the polarity of the phosphonate group and the reactivity of the aldehyde can lead to common chromatographic issues.
Diagram: TLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common TLC issues.
Frequently Asked Questions (TLC)
Q1: My spots are streaking badly. What's the cause and how do I fix it?
A1: Streaking is a common issue when dealing with polar compounds like phosphonates. The primary causes are:
-
Overloading: Applying too much sample to the plate. The stationary phase becomes saturated, leading to a continuous "streak" rather than a defined spot. Solution: Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting.[4]
-
Strong Interaction with Silica: The polar phosphonate group can interact strongly with the acidic silanol groups on the silica gel plate, causing the spot to drag. Solution: Add a small amount of a polar modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine is often effective. This modifier competes for the active sites on the silica, allowing your compound to move more freely.
Q2: I can't get good separation between my starting material and the product of my Horner-Wadsworth-Emmons reaction. What should I do?
A2: This is a frequent challenge, as the product may have a similar polarity to the starting material. Here's a systematic approach to improving separation:
-
Adjust Solvent Polarity: The key is to find a solvent system where the components have sufficiently different affinities. If your spots are all near the baseline, your mobile phase is not polar enough. If they are all near the solvent front, it's too polar.
-
Experiment with Solvent Systems: Don't be afraid to try different solvent combinations. A common starting point for phosphonates is a mixture of ethyl acetate and hexanes.[5][6] If that fails, consider systems like dichloromethane/methanol or ether/pentane.[7]
-
Consider a Co-spot: To confirm if you have starting material remaining, a "co-spot" is invaluable. On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and then spot both the starting material and the reaction mixture on top of each other in a third lane. If the reaction is complete, the middle lane will show only the product spot, and the co-spot lane will show two distinct spots.
| Solvent System | Typical Application | Notes |
| Ethyl Acetate / Hexanes | General purpose for moderate polarity compounds. | A good starting point. Adjust the ratio to achieve an Rf of 0.2-0.4 for your compound of interest. |
| Dichloromethane / Methanol | For more polar compounds. | Be cautious, as methanol is very polar and can move most compounds quickly. Start with a low percentage of methanol (1-5%). |
| Diethyl Ether / Pentane | Good for less polar compounds, easy to remove. | Offers different selectivity compared to ethyl acetate-based systems. |
Q3: My spots are not visible under the UV lamp. How can I visualize them?
A3: this compound and many of its aliphatic HWE products lack a strong UV chromophore.[8] Therefore, UV visualization is often ineffective. You must use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Aldehydes and the double bonds formed in HWE reactions will show up as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is particularly good for visualizing aldehydes and ketones, which often appear as colored spots (pinks, purples, blues) after heating.[8][9]
-
Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) Stains: These are effective for a wide range of organic compounds, including those with phosphonate groups, and will produce blue/green spots on a yellow/green background upon heating.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS provides quantitative data and mass information, making it a powerful tool for monitoring reaction conversion and identifying byproducts. However, the properties of this compound can present challenges in both the chromatography and the mass spectrometry.
Diagram: LC-MS Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common LC-MS problems.
Frequently Asked Questions (LC-MS)
Q1: I am not seeing my compound of interest, or the signal is extremely weak. What should I check first?
A1: This is a common and frustrating problem, often related to ionization efficiency.
-
Ionization Mode: this compound and its derivatives can ionize in both positive and negative modes. In positive mode (ESI+), look for the protonated molecule [M+H]⁺, but also be aware of sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ adducts, which are very common for compounds with carbonyl and phosphonate oxygens. In negative mode (ESI-), you might observe the deprotonated molecule [M-H]⁻, but this is often less efficient for phosphonate esters.
-
Mobile Phase pH: The pH of your mobile phase is critical. For positive mode, adding a small amount of formic acid (0.1%) can promote protonation. For negative mode, a basic modifier like ammonium hydroxide might be necessary.
-
Ion Pairing Agents: For very polar phosphonates that have poor retention on reversed-phase columns, an ion-pairing reagent like N,N-dimethylhexylamine can improve retention and enhance ionization in positive mode by forming a detectable adduct.[10]
Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape often points to issues with the chromatography rather than the mass spectrometer.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[11] Dissolving a polar analyte in a strong solvent like pure methanol and injecting it into a highly aqueous mobile phase will cause peak distortion.
-
Secondary Interactions: The phosphonate group can have secondary interactions with free silanol groups on the silica-based column, leading to tailing. Using a high-purity, end-capped column can minimize this. Alternatively, operating at a lower pH (e.g., with formic acid) can suppress the ionization of the silanol groups, reducing these interactions.
-
Column Overloading: Just like in TLC, injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.
Q3: I see several unexpected masses in my spectrum. How do I identify them?
A3: Unexpected masses can be adducts, impurities, or side products.
-
Common Adducts: Always check for common adducts. The mass of this compound is 180.06 Da.[12]
Adduct Formula Expected Mass (Da) [M+H]⁺ C₆H₁₄O₄P⁺ 181.06 [M+Na]⁺ C₆H₁₃O₄PNa⁺ 203.04 | [M+NH₄]⁺ | C₆H₁₇O₄PN⁺ | 198.09 |
-
Side Products: Be aware of potential side reactions.
-
Hydrolysis: The diethyl ester can hydrolyze to the monoethyl ester (loss of 28 Da) or the phosphonic acid (loss of 56 Da). This is more likely if your reaction or workup conditions are strongly acidic or basic.[13]
-
Aldol Addition/Condensation: The aldehyde is susceptible to self-condensation, especially under basic conditions, leading to dimers (mass of 360.12 Da) or other related products.
-
-
In-Source Fragmentation: Sometimes, fragmentation can occur in the ion source of the mass spectrometer. Look for fragments that correspond to the loss of ethoxy groups (-45 Da) or other logical neutral losses from your parent molecule.[14]
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 342159, this compound" PubChem, [Link].
-
Danheiser, R. L., et al. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate" Organic Syntheses, vol. 100, 2023, pp. 84-98, [Link].
-
Reddy, T. V. K., et al. "Direct synthesis of β-ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO" RSC Advances, vol. 5, no. 10, 2015, pp. 7129-7136, [Link].
- Pras, N., et al. "Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst" Tetrahedron Letters, vol. 54, no. 39, 2013, pp. 5354-5357.
- Ibáñez, M., et al. "Residue determination of glyphosate, glufosinate and aminomethylphosphonic acid in water and soil samples by liquid chromatography coupled to electrospray tandem mass spectrometry" Journal of Chromatography A, vol. 1081, no. 2, 2005, pp. 145-155.
-
LibreTexts. "2.3F: Visualizing TLC Plates" Chemistry LibreTexts, 2022, [Link].
-
Eisele, N. F., and Koszinowski, K. "Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions" The Journal of Organic Chemistry, vol. 86, no. 5, 2021, pp. 3750-3757, [Link].
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NROChemistry. "Horner-Wadsworth-Emmons Reaction" Organic Reactions, [Link].
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Reddit. "Question about Horner-Wadsworth-Emmons workup" r/chemistry, 2011, [Link].
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EPFL. "TLC Visualization Reagents" EPFL, [Link].
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ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories" ZefSci, 2025, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86585808, Diethyl [2-(2-Fluorophenyl)-2-oxoethyl]phosphonate" PubChem, [Link].
-
Chem Help ASAP. "Horner-Wadsworth-Emmons reaction" YouTube, 2020, [Link].
-
Santos, V. G., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation" Molecules, vol. 24, no. 3, 2019, p. 549, [Link].
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University of York. "Visualising plates" Chemistry Teaching Labs, [Link].
-
Organic Chemistry Portal. "Phosphonate synthesis by substitution or phosphonylation" Organic Chemistry Portal, [Link].
-
Bode Research Group. "OC II (FS 2019) – Problem Set" ETH Zurich, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14051012, Diethyl [2-(3-Fluorophenyl)-2-oxoethyl]phosphonate" PubChem, [Link].
-
Chromatography Online. "LC Troubleshooting" YouTube, 2025, [Link].
- Google Patents.
-
de Oliveira, A. R. M., et al. "juvenile hormone iii: source reactions and collision-induced dissociation in esi-ms/ms" Journal of the Brazilian Chemical Society, vol. 34, 2023, pp. 1629-1637, [Link].
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Bode Research Group. "OC II (FS 2019) – Problem Set" ETH Zurich, [Link].
-
LCGC International. "LC-MS Troubleshooting: From Frustration to Fix" LCGC International, 2025, [Link].
-
MDPI. "Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides" MDPI, [Link].
-
ResearchGate. "Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS" ResearchGate, [Link].
-
Organic Chemistry at CU Boulder. "TLC stains" University of Colorado Boulder, [Link].
-
MIT OpenCourseWare. "Thin Layer Chromatography (TLC) Guide" MIT OpenCourseWare, [Link].
-
HELIX Chromatography. "HPLC Methods for analysis of Phosphonate ion" HELIX Chromatography, [Link].
- BioPharm International. "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography" BioPharm International, vol. 14, no. 11, 2001, pp. 30-36.
-
Molecules. "Mass Spectra of 2-Substituted Diethyl Malonate Derivatives" MDPI, vol. 2, no. 2, 1997, pp. 48-53, [Link].
-
Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation" Organomation, [Link].
-
RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch" RSC Publishing, 2015, [Link].
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Preventing decomposition of Diethyl (2-oxoethyl)phosphonate during storage
Welcome to the technical support center for Diethyl (2-oxoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable Horner-Wadsworth-Emmons reagent during storage and handling. As a bifunctional compound containing both a reactive aldehyde and a phosphonate ester, this compound requires specific storage conditions to prevent decomposition and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition can manifest in several ways:
-
Visual Changes: A noticeable change in color from colorless or pale yellow to a darker yellow or brown hue. The appearance of cloudiness or solid precipitates can also indicate polymerization of the aldehyde.
-
Changes in Viscosity: An increase in viscosity is a strong indicator of oligomerization or polymerization, common degradation pathways for aldehydes.[1][2]
-
Inconsistent Experimental Results: The most critical indicator is a decrease in yield or the appearance of unexpected side products in reactions, such as the Horner-Wadsworth-Emmons olefination.[3][4] This suggests a lower concentration of the active reagent.
-
Spectroscopic Changes: Analysis via NMR spectroscopy may show a decrease in the characteristic aldehyde proton signal and the appearance of new, broad signals indicative of polymer formation. 31P NMR might show new peaks corresponding to hydrolysis products.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize decomposition, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.[5] Cool temperatures slow down the rate of potential decomposition reactions, including self-condensation of the aldehyde.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes oxidation of the aldehyde functionality.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.[6][7] Ensure the container cap is lined with an inert material like PTFE.
-
Purity: Store the compound in its purest form. Impurities can sometimes catalyze decomposition.
Q3: How does water affect the stability of this compound?
A3: Water can be detrimental to the stability of this compound in two primary ways:
-
Hydrolysis of the Phosphonate Esters: The diethyl phosphonate moiety can undergo hydrolysis, especially in the presence of acidic or basic impurities, to form the corresponding phosphonic acid.[8][9] This reduces the concentration of the desired reagent.
-
Aldehyde Reactions: Water can participate in the formation of hydrates with the aldehyde group. While often reversible, it can alter the reactivity and in some cases, facilitate other degradation pathways.
Q4: Can I store this compound in a solution?
A4: Storing as a neat oil is generally preferred. If you must store it in a solution, use a dry, aprotic solvent such as anhydrous toluene or THF.[10] It is crucial to use a solvent with very low water content. However, long-term storage in solution is not recommended as it may accelerate decomposition. It is best to prepare solutions fresh before use.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reaction
-
Possible Cause 1: Reagent Decomposition.
-
Explanation: The most likely reason for a failed HWE reaction is the degradation of the this compound. The aldehyde can polymerize, or the phosphonate can hydrolyze, reducing the concentration of the active reagent.[1][3]
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your stored reagent using 1H NMR. Look for the characteristic aldehyde proton signal (around 9.5-10 ppm) and the methylene protons adjacent to the phosphorus and carbonyl groups. Compare the integration to ensure the structure is intact.
-
Visual Inspection: Check for any color change or increase in viscosity.
-
Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened bottle of the reagent or purify the stored material if possible (though this can be challenging due to thermal instability).[11]
-
-
-
Possible Cause 2: Inappropriate Base or Reaction Conditions.
-
Explanation: The HWE reaction requires a suitable base to deprotonate the phosphonate and form the reactive carbanion.[12][13] The choice of base and solvent is critical for success.
-
Troubleshooting Steps:
-
Base Selection: For stabilized phosphonates like this, common bases include NaH, KHMDS, or DBU. Ensure the base is not old or deactivated.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
-
Issue 2: Appearance of a White Precipitate in the Reagent Bottle
-
Possible Cause: Polymerization of the Aldehyde.
-
Explanation: Aldehydes, especially simple ones, are prone to self-condensation or polymerization, which can result in the formation of solid materials.[1][2] This is often accelerated by trace impurities, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Avoid Using: Do not use the reagent if a significant amount of solid has formed. The concentration of the active monomeric aldehyde will be unknown and likely low.
-
Review Storage: Ensure the reagent has been stored correctly at 2-8°C in the dark and under an inert atmosphere.
-
Consider Stabilizers for Long-Term Storage: For long-term storage of aldehydes, the addition of radical inhibitors or other stabilizers can be considered, though this may interfere with subsequent reactions and should be done with caution.[1][14]
-
-
Data and Protocols
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows polymerization and hydrolysis.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde. |
| Container | Tightly sealed amber glass | Protects from moisture and light.[6][7] |
| Handling | In a fume hood with appropriate PPE | Avoids inhalation and skin contact.[5][6] |
| Dispensing | Use a syringe or cannula under inert gas | Minimizes exposure to air and moisture. |
Protocol 1: Purity Assessment by 1H NMR
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of this compound in 0.5 mL of deuterated chloroform (CDCl3).
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis:
-
Identify the aldehyde proton (singlet or triplet, ~9.6 ppm).
-
Identify the methylene protons (doublet of doublets, ~3.2 ppm).
-
Identify the ethyl ester protons (quartet and triplet, ~4.1 and 1.3 ppm respectively).
-
Check for the absence of broad peaks in the baseline, which could indicate polymeric impurities.
-
Ensure the integration ratios are correct.
-
Visualizing Decomposition Pathways and Handling
Caption: Key decomposition pathways for this compound and preventative measures.
Caption: Recommended workflow for handling and quality control of this compound.
References
-
Organic Syntheses Procedure, Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]
-
Wikipedia, Diethyl phosphite. Available at: [Link]
- Apollo Scientific, Diethyl (2-bromoethyl)phosphonate Safety Data Sheet.
-
Wikipedia, Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Kurhaňková, L., & Drabina, P. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(10), 2649. Available at: [Link]
-
Hach Support, Chemistry Explained: Phosphonates. Available at: [Link]
-
Organic Syntheses Procedure, Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Available at: [Link]
- Angene Chemical, Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate Safety Data Sheet. (2021).
-
PubChem, this compound. Available at: [Link]
-
PubChem, Diethyl (2-amino-2-oxoethyl)phosphonate. Available at: [Link]
- Google Patents, US4414419A - Stabilization of aldehydes.
-
ResearchGate, The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). Available at: [Link]
- Google Patents, EP0096153A2 - Stabilization of aldehydes.
-
Organic Chemistry Portal, Wittig-Horner Reaction. Available at: [Link]
- Fisher Scientific, Diethyl (2,2-diethoxyethyl)
- BenchChem, A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)
-
Organic Chemistry Portal, P-O Bond Formation. Available at: [Link]
- European Patent Office, EP 0096153 A2 - Stabiliz
- Google Patents, US5473093A - Process for the synthesis of diethyl ethylphosphon
- RSC Publishing, Green phosphon
-
YouTube, Horner-Wadsworth-Emmons reaction. (2020). Available at: [Link]
- Sigma-Aldrich, Diethyl (2-oxobutyl)
- Google Patents, CN102276645B - Preparation method of diethyl N,N-bis(2- hydroxyethyl)
- Tokyo Chemical Industry Co., Ltd., Horner-Wadsworth-Emmons Reaction.
- Wikipedia, Phosphon
- Journal of Pharmaceutical Research International, Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021).
- Google Patents, US6137013A - Method of stabilizing aldehydes.
- Alfa Chemistry, Horner-Wadsworth-Emmons Reaction.
- Wikipedia, Formaldehyde.
- Sigma-Aldrich, Diethyl (2-oxo-2-phenylethyl)
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Technical Support Center: Optimizing Reaction Conditions for Base-Sensitive Substrates with Diethyl (2-oxoethyl)phosphonate
Welcome to the technical support center for Diethyl (2-oxoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, particularly with base-sensitive substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve optimal results in your Horner-Wadsworth-Emmons (HWE) reactions.
Introduction: The Challenge of Base-Sensitive Substrates
This compound is a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The Horner-Wadsworth-Emmons reaction, in which this phosphonate reagent is commonly employed, offers excellent E-selectivity and a straightforward purification process due to the water-soluble nature of the phosphate byproduct.
However, the requirement of a base to generate the reactive phosphonate carbanion presents a significant challenge when working with base-sensitive substrates. Aldehydes bearing epimerizable stereocenters, protecting groups susceptible to cleavage, or functionalities prone to elimination or rearrangement can be degraded or undergo unwanted side reactions under standard HWE conditions. This guide provides a comprehensive resource for overcoming these challenges by selecting appropriate mild reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing very low to no yield of my desired α,β-unsaturated product. What are the possible causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Deprotonation of the Phosphonate:
-
Insight: The pKa of the α-proton of this compound is higher than that of more stabilized phosphonates like phosphonoacetates. Therefore, a sufficiently strong base is required for complete deprotonation.
-
Actionable Steps:
-
Verify Base Strength: If using a very mild amine base, it may not be strong enough. Consider a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Check Base Quality: Ensure your base is not old or degraded. For solid bases like NaH, ensure it is from a fresh container and properly handled to avoid quenching by moisture.
-
-
-
Substrate Decomposition:
-
Insight: Your base-sensitive aldehyde may be degrading under the reaction conditions.
-
Actionable Steps:
-
Switch to Milder Conditions: Immediately opt for established mild HWE protocols. The Masamune-Roush conditions (LiCl and an amine base like DBU or DIPEA) are an excellent starting point for base-sensitive substrates.[1][2] Barium hydroxide (Ba(OH)₂) in a THF/water mixture is another effective and mild option, particularly for macrocyclizations.[3][4]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize base-mediated decomposition.
-
-
-
Reagent Quality and Stability:
-
Insight: this compound can degrade over time, especially if not stored properly. Impurities can also interfere with the reaction.
-
Actionable Steps:
-
Verify Reagent Purity: If possible, check the purity of your phosphonate by NMR.
-
Purify the Reagent: If impurities are suspected, purification by vacuum distillation is recommended.
-
Proper Storage: Always store this compound at 2-8°C under an inert atmosphere.
-
-
Question 2: I am forming my desired product, but it is contaminated with significant side products. How can I improve the reaction's selectivity?
Answer:
Side product formation is often a consequence of the reactivity of the starting materials and intermediates. Identifying the side products can provide clues to the underlying problem.
Common Side Reactions & Solutions:
-
Self-Condensation of this compound:
-
Insight: The enolate of this compound can react with another molecule of the phosphonate, leading to dimerization or polymerization, especially at higher concentrations or if the aldehyde is added too slowly.
-
Actionable Steps:
-
Slow Addition of Base: Instead of pre-forming the phosphonate anion, add the base slowly to a mixture of the phosphonate and the aldehyde. This ensures that the aldehyde is present to trap the anion as it is formed, minimizing self-condensation.[5]
-
Use of Lewis Acids: The presence of a Lewis acid, such as in the Masamune-Roush (LiCl) or Helquist (Zn(OTf)₂) conditions, can coordinate to the carbonyl of the aldehyde, increasing its electrophilicity and accelerating the desired reaction over self-condensation.[6]
-
-
-
Michael Addition:
-
Insight: If your aldehyde or the resulting α,β-unsaturated product contains other Michael acceptors, the phosphonate anion or other basic species in the reaction mixture can undergo conjugate addition.
-
Actionable Steps:
-
Protecting Groups: If possible, protect the interfering Michael acceptor.
-
Milder Base: Use a non-nucleophilic, sterically hindered base to disfavor Michael addition.
-
-
-
Substrate-Specific Side Reactions (e.g., Epimerization, Elimination):
-
Insight: The basic conditions can lead to the loss of stereochemical integrity or the elimination of leaving groups in the substrate.
-
Actionable Steps:
-
Employ Milder Conditions: This is where the choice of mild HWE conditions is critical. See the table below for a comparison of different methods.
-
Protecting Groups: Protect sensitive functionalities in your aldehyde before subjecting it to the HWE reaction. For example, protect a nearby alcohol as a silyl ether.
-
-
Question 3: My reaction is working, but the stereoselectivity (E/Z ratio) is poor. How can I improve the E-selectivity?
Answer:
The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity. Poor selectivity can often be improved by carefully tuning the reaction conditions.
Factors Influencing Stereoselectivity & Optimization Strategies:
-
Choice of Base and Counterion:
-
Insight: The nature of the metal counterion can significantly influence the stereochemical outcome. Lithium and sodium cations are generally preferred for high E-selectivity.
-
Actionable Steps:
-
Use Lithium or Sodium Bases: If you are using a potassium or other larger counterion base, consider switching to n-BuLi, NaH, or NaOMe (if your substrate can tolerate them).
-
Masamune-Roush Conditions: The use of LiCl in the Masamune-Roush protocol is specifically designed to enhance E-selectivity.[7]
-
-
-
Solvent Effects:
-
Insight: The solvent can influence the stability of the intermediates in the reaction pathway, thereby affecting the E/Z ratio.
-
Actionable Steps:
-
Aprotic Solvents: Generally, aprotic solvents like THF or DME favor the formation of the E-alkene.
-
Avoid Protic Solvents (in most cases): Protic solvents can interfere with the formation of the oxaphosphetane intermediate and may lead to lower selectivity. An exception is the use of Ba(OH)₂ in a THF/water mixture, which has been shown to be effective in certain cases.[3]
-
-
-
Temperature:
-
Insight: Lower reaction temperatures generally favor the thermodynamically more stable E-isomer.
-
Actionable Steps:
-
Cool the Reaction: Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve the E/Z ratio.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store and handle this compound?
-
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is sensitive to moisture and can hydrolyze over time. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
-
Q2: My this compound has a yellow tint. Is it still usable?
-
A2: A slight yellow color is common and does not necessarily indicate significant decomposition. However, a dark yellow or brown color may suggest impurities or degradation. If in doubt, it is best to purify the reagent by vacuum distillation before use.
-
-
Q3: Can I use strong bases like NaH or n-BuLi with base-sensitive substrates?
-
A3: While strong bases are highly effective for deprotonating the phosphonate, they are generally not recommended for base-sensitive substrates due to the high risk of decomposition and side reactions. It is always advisable to start with milder conditions, such as those outlined in the table below.
-
-
Q4: How do I choose the best mild base for my specific substrate?
-
A4: The optimal choice of base depends on the specific sensitivities of your substrate. The table below provides a starting point for selecting a suitable method. For highly sensitive substrates, the Masamune-Roush or Paterson (Ba(OH)₂) conditions are often the most successful.
-
Comparison of Mild Bases for HWE Reactions with this compound
| Method | Base/Additive | Typical Solvent | Typical Temperature | Advantages | Considerations | Suitable Substrates |
| Masamune-Roush | LiCl, DBU or DIPEA | Acetonitrile (MeCN) or THF | Room Temperature | High E-selectivity, commercially available reagents.[1][2] | Can require longer reaction times. | Aldehydes with epimerizable centers, acid-sensitive groups. |
| Paterson | Ba(OH)₂·8H₂O | THF/Water | Room Temperature | Very mild, tolerant of some protic groups.[3][4] | Heterogeneous reaction, may require vigorous stirring. | Poly-functionalized substrates, macrocyclizations. |
| Helquist | Zn(OTf)₂, Mild Amine (e.g., Et₃N) | Dichloromethane (DCM) or MeCN | Room Temperature | Lewis acid activation of the aldehyde.[6] | Zinc triflate is hygroscopic. | Substrates prone to enolization. |
| Ando | K₂CO₃, 18-crown-6 | Toluene or THF | Room Temperature | Mild and inexpensive base. | Crown ether is required for solubility and reactivity. | General base-sensitive aldehydes. |
Experimental Protocols
Protocol 1: General Procedure using Masamune-Roush Conditions
-
To a solution of the base-sensitive aldehyde (1.0 equiv) and this compound (1.2 equiv) in anhydrous acetonitrile (0.1 M) is added anhydrous lithium chloride (1.5 equiv).
-
The mixture is stirred at room temperature for 10 minutes.
-
DBU (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Workflow and Troubleshooting
Workflow for Optimizing HWE Reactions with Base-Sensitive Substrates
Caption: A general workflow for optimizing HWE reactions.
Troubleshooting Decision Tree for Common HWE Issues
Caption: A decision tree for troubleshooting HWE reactions.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The mechanism of the HWE reaction.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Danheiser, R. L., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]
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Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437-5440. [Link]
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Piotrowska, D. G., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7088. [Link]
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Couch, E. H., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2205-2227. [Link]
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Kagimoto, H., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
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Keglevich, G., & Bálint, E. (2012). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. ResearchGate. [Link]
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Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574-7576. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Horner-Wadsworth-Emmons Reaction: Comparing Diethyl (2-oxoethyl)phosphonate with Alternative Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation, pivotal in the construction of complex molecules ranging from pharmaceuticals to advanced materials.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction stands as a preeminent tool for this purpose, offering significant advantages over the classical Wittig reaction.[3][4] This guide provides an in-depth comparison of various HWE reagents, with a particular focus on Diethyl (2-oxoethyl)phosphonate, to arm researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and typically less basic than its phosphonium ylide counterpart in the Wittig reaction.[3] This heightened nucleophilicity allows for reliable reactions with a broader range of aldehydes and even hindered ketones.[4][5] A key practical advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification immensely compared to the often-troublesome triphenylphosphine oxide generated in Wittig reactions.[3][4][6] However, the true power of the HWE reaction lies in the ability to tune the stereochemical outcome of the resulting alkene by carefully selecting the phosphonate reagent.[7]
The General Mechanism: A Foundation for Control
The stereoselectivity of the HWE reaction is determined by the reaction pathway, which can be thermodynamically or kinetically controlled. The reaction begins with the deprotonation of the phosphonate to form a carbanion.[3] This carbanion then adds to the carbonyl of an aldehyde or ketone in a rate-limiting step, forming an intermediate oxaphosphetane.[3][5] This intermediate subsequently collapses to yield the alkene and a phosphate salt.[2] Standard, unstabilized phosphonates typically allow for equilibration of the intermediates, leading to the thermodynamically favored (E)-alkene.[5][7] Conversely, modified reagents can force the reaction under kinetic control to favor the (Z)-alkene.
(EtO)2P-CH2-CHO
Caption: Standard experimental workflow for an HWE reaction.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.1 eq). The NaH is washed with dry hexanes to remove the oil and then suspended in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. This compound (1.0 eq) dissolved in anhydrous THF is added dropwise via a syringe. The mixture is stirred at 0 °C for 30 minutes.
-
Reaction: A solution of benzaldehyde (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Completion: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield (E)-cinnamaldehyde.
Comparative Analysis of HWE Reagents
The choice of HWE reagent is dictated by the desired product's functional group and, most critically, its stereochemistry. Below is a comparison of this compound with other commonly employed reagents.
Reagents for (E)-Alkene Synthesis
These reagents, like this compound, contain stabilizing groups that are not overly sterically demanding or electronically biased towards Z-selectivity, thus favoring the formation of the more stable E-alkene.
-
Triethyl phosphonoacetate (TEPA): Arguably the most common HWE reagent, used to synthesize α,β-unsaturated esters. Its reactivity and preference for (E)-alkenes are highly predictable. [8]* Diethyl cyanomethylphosphonate: Used for the synthesis of α,β-unsaturated nitriles. [9][10]The strong electron-withdrawing nature of the nitrile group enhances the acidity of the α-proton, facilitating carbanion formation.
Reagents and Conditions for (Z)-Alkene Synthesis
Achieving high (Z)-selectivity requires overcoming the thermodynamic preference for the (E)-isomer. This is accomplished by modifying the phosphonate reagent to kinetically favor the pathway to the (Z)-alkene.
-
Still-Gennari Reagents: This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate). [1][7]These groups are thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed (Z)-isomer. [5]The reaction conditions are also critical: a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6) is used to minimize cation chelation, which would otherwise favor the (E)-pathway. [5][7]* Ando Reagents: K. Ando developed phosphonates with sterically bulky aryl groups (e.g., diphenylphosphonoacetates). The steric hindrance of these groups disfavors the transition state leading to the (E)-alkene, thus promoting high (Z)-selectivity. [7]
Milder Reaction Conditions
For substrates that are sensitive to strong bases like NaH or KHMDS, milder conditions have been developed.
-
Roush-Masamune Conditions: This protocol uses lithium chloride (LiCl) and a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N). [3][4][5]These conditions are particularly effective for base-sensitive aldehydes and ketones and still generally provide good (E)-selectivity with standard phosphonates. [3][4]
Decision-Making Flowchart for Reagent Selection
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Olefination: Benchmarking Diethyl (2-oxoethyl)phosphonate Against Modern Methods
For decades, the Horner-Wadsworth-Emmons (HWE) reaction, particularly utilizing reagents like Diethyl (2-oxoethyl)phosphonate, has been a cornerstone in the synthetic chemist's toolbox for the construction of carbon-carbon double bonds. Its reliability in forming α,β-unsaturated carbonyl compounds has made it a go-to method in academic and industrial laboratories alike. However, the landscape of organic synthesis is in constant evolution, with the emergence of powerful new olefination techniques that offer unique advantages in terms of stereoselectivity, substrate scope, and reaction conditions.
This guide provides an in-depth, objective comparison of the performance of the classical HWE olefination using this compound against prominent newer methods, including the Julia-Kocienski and Peterson olefinations, as well as the specialized Tebbe olefination. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Enduring Workhorse: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate ylides.[1] When employing this compound, this reaction provides a highly efficient route to α,β-unsaturated esters, a common motif in numerous natural products and pharmaceutical agents.
The key to the HWE reaction's utility lies in the nucleophilicity of the phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[3]
Mechanistic Rationale and Stereoselectivity
The reaction commences with the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl compound, forming a tetrahedral intermediate. This intermediate cyclizes to a transient oxaphosphetane, which then collapses to yield the alkene and a dialkylphosphate salt.[4]
The stereochemical outcome of the HWE reaction is a critical consideration. With unstabilized ylides, the reaction can be rendered Z-selective under kinetic control. However, when using stabilized ylides such as the enolate of this compound, the reaction intermediates are more stable and can equilibrate to the thermodynamically favored anti-oxaphosphetane, which leads predominantly to the (E)-alkene .[4]
For the synthesis of (Z)-alkenes , the Still-Gennari modification of the HWE reaction is the method of choice. This variation employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.[3][5] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed syn-intermediate and thus leading to the (Z)-alkene.[5]
Figure 1. Simplified workflow of the Horner-Wadsworth-Emmons reaction.
The Rise of Modern Alternatives: A Comparative Analysis
While the HWE reaction remains a powerful tool, several modern olefination methods have emerged, each with its own set of strengths that can be advantageous in specific synthetic contexts.
The Julia-Kocienski Olefination: A Champion of (E)-Selectivity and Functional Group Tolerance
The Julia-Kocienski olefination has become a go-to method for the synthesis of (E)-alkenes, particularly in the context of complex molecule synthesis, due to its mild reaction conditions and broad functional group tolerance.[1][6] This reaction involves the coupling of a heteroaryl sulfone (most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[2][7]
The reaction proceeds through the addition of the metalated sulfone to the carbonyl, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene.[7] A key advantage of the Julia-Kocienski olefination is its exceptional (E)-selectivity, which is often superior to that of the HWE reaction, especially with sterically hindered substrates.[7] The reaction is also known for its compatibility with a wide range of functional groups, making it suitable for late-stage functionalization in total synthesis.[6]
The Peterson Olefination: A Gateway to Tunable Stereoselectivity
The Peterson olefination offers a unique advantage among olefination methods: tunable stereoselectivity.[8][9] This reaction involves the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate. The stereochemical outcome of the subsequent elimination step can be controlled by the choice of reaction conditions.[9]
-
Acidic conditions promote an anti-elimination, leading to the formation of the opposite diastereomer of the alkene compared to the base-induced elimination.
-
Basic conditions induce a syn-elimination.
This ability to isolate the β-hydroxysilane intermediate and then choose the elimination pathway allows for the selective synthesis of either the (E)- or (Z)-alkene from the same intermediate.[9] However, a drawback of the Peterson olefination can be the need to separate the diastereomeric β-hydroxysilane intermediates to achieve high stereoselectivity.[10]
The Tebbe Olefination: The Specialist for Methylenation and Enol Ether Synthesis
The Tebbe olefination is a powerful method for the methylenation of carbonyl compounds, including aldehydes, ketones, esters, and amides.[11] It utilizes the Tebbe reagent, a titanium-aluminum complex, which is more nucleophilic and less basic than Wittig reagents.[12] This allows for the olefination of less reactive carbonyls, such as esters and amides, which are often unreactive in Wittig or HWE reactions. A particularly valuable application of the Tebbe reagent is the conversion of esters and lactones into enol ethers.[13]
Performance Benchmark: A Data-Driven Comparison
To provide a clear comparison of these methods, the following table summarizes typical performance data for the olefination of a representative α,β-unsaturated aldehyde, cinnamaldehyde.
| Olefination Method | Reagent | Conditions | Yield (%) | E:Z Ratio | Reference |
| HWE | This compound | NaH, THF, 0 °C to rt | 85-95 | >95:5 | [4] |
| Still-Gennari (HWE) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | ~80 | <10:>90 | [5] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | KHMDS, THF, -78 °C | ~90 | >98:2 | [7] |
| Peterson (Basic) | α-silyl carbanion | 1) RLi, THF; 2) Cinnamaldehyde; 3) KH | High | Z-selective | [9] |
| Peterson (Acidic) | α-silyl carbanion | 1) RLi, THF; 2) Cinnamaldehyde; 3) H+ | High | E-selective | [9] |
Note: Yields and stereoselectivities are highly substrate and condition dependent. This table provides representative examples for comparative purposes.
Causality Behind Experimental Choices: A Scientist's Perspective
The choice of an olefination method is a nuanced decision that goes beyond simply looking at yields and stereoselectivities. It requires a deep understanding of the substrate's reactivity, the presence of sensitive functional groups, and the desired stereochemical outcome.
-
For straightforward synthesis of (E)-α,β-unsaturated esters from aldehydes, the HWE reaction with this compound remains an excellent first choice. Its operational simplicity, high yields, and ease of purification make it a reliable and cost-effective option.
-
When impeccable (E)-selectivity is paramount, especially in the presence of multiple functional groups or in a late-stage synthetic step, the Julia-Kocienski olefination is often the superior choice. Its mild conditions and broad functional group tolerance can be critical for the success of a complex synthesis.[1]
-
If the synthesis of a specific (Z)-alkene is required, the Still-Gennari modification of the HWE reaction is a powerful tool. The ability to predictably generate the less stable geometric isomer is a significant advantage.[5]
-
The Peterson olefination shines when flexibility in stereochemical outcome is needed. The ability to steer the reaction towards either the (E)- or (Z)-isomer by simply changing the workup conditions is a unique and powerful feature.[8]
-
For the methylenation of esters or the synthesis of enol ethers, the Tebbe olefination is often the only viable option. Its ability to react with less electrophilic carbonyls sets it apart from the phosphorus- and sulfur-based methods.[12]
Experimental Protocols
Horner-Wadsworth-Emmons Reaction (E-selective)
Figure 2. Step-by-step protocol for a typical HWE reaction.
Julia-Kocienski Olefination (E-selective)
Figure 3. Step-by-step protocol for a typical Julia-Kocienski olefination.
Conclusion
This compound remains a highly relevant and powerful reagent for the synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its reliability, operational simplicity, and the ease of byproduct removal ensure its continued place in the synthetic chemist's arsenal. However, for applications requiring exceptional (E)-selectivity, broad functional group tolerance, or tunable stereochemistry, the Julia-Kocienski and Peterson olefinations offer compelling advantages. The Tebbe olefination occupies a unique niche for the olefination of less reactive carbonyls. A thorough understanding of the mechanistic nuances and practical considerations of each of these methods is paramount for the strategic design and successful execution of modern organic syntheses.
References
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Peterson Olefination. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Peterson Olefination. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). ResearchGate. [Link]
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Peterson Olefination. (2021). L.S.College, Muzaffarpur. [Link]
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Sroczyński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7048. [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 25, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). PubMed. [Link]
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A comparative study on the selective hydrogenation of α,β unsaturated aldehyde and ketone to unsaturated alcohols on Au supported catalysts. (2025). ResearchGate. [Link]
-
Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. (2022). ACS Omega. [Link]
-
Tebbe Olefination. (n.d.). NROChemistry. Retrieved January 25, 2026, from [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]
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Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org. [Link]
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3,4-dihydro-2-methylene-2h-1-benzopyran. (1990). Organic Syntheses. [Link]
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Navigating the Synthesis of Diethyl (2-oxoethyl)phosphonate: A Comparative Guide to Cost and Efficiency
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of a synthetic pathway is a critical decision, balancing considerations of cost, efficiency, safety, and environmental impact. Diethyl (2-oxoethyl)phosphonate, a valuable building block in organic synthesis, is accessible through several routes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to inform your selection process.
This guide will explore three principal synthetic strategies for the preparation of this compound:
-
The Michaelis-Arbuzov Reaction: A classic and widely used method for the formation of carbon-phosphorus bonds.
-
A Two-Step Acetal Route: An alternative approach involving the reaction of diethyl phosphite with a protected aldehyde followed by deprotection.
-
The Pudovik Reaction (A Proposed Adaptation): A potential route involving the addition of diethyl phosphite to an appropriate electrophile.
We will dissect each method, examining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective costs, efficiencies, and safety profiles.
The Michaelis-Arbuzov Reaction: The Workhorse of Phosphonate Synthesis
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, prized for its reliability in forming carbon-phosphorus bonds.[1][2][3] The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an electrophilic carbon, typically an alkyl halide.[4][5] For the synthesis of this compound, the logical electrophile is chloroacetyl chloride.
Mechanistic Rationale
The reaction is initiated by the attack of the phosphorus atom of triethyl phosphite on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by a rearrangement, which is the hallmark of the Arbuzov reaction, to form the thermodynamically more stable P=O bond and expel ethyl chloride as a byproduct.[6]
Figure 1: General workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Triethyl phosphite (reagent grade)
-
Chloroacetyl chloride (reagent grade)
-
Anhydrous toluene (solvent)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add triethyl phosphite (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure completion of the reaction and to drive off the ethyl chloride byproduct.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Cost and Efficiency Analysis:
| Parameter | Michaelis-Arbuzov Reaction |
| Starting Materials Cost | Moderate |
| Reagent Availability | Readily available |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purification | Vacuum distillation |
| Atom Economy | Moderate (due to formation of ethyl chloride) |
Causality Behind Experimental Choices: The slow, dropwise addition of the highly reactive chloroacetyl chloride at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired byproducts.[4] Heating the reaction after the initial addition helps to drive the rearrangement to completion. The use of an inert atmosphere is recommended to prevent oxidation of the phosphite starting material.
Safety and Environmental Considerations:
-
Hazards: Chloroacetyl chloride is a corrosive and lachrymatory substance and must be handled with extreme care in a well-ventilated fume hood. Triethyl phosphite is also an irritant. The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
-
Byproducts: Ethyl chloride is a gaseous byproduct that should be properly vented or trapped.
-
Environmental Impact: The use of toluene as a solvent contributes to the environmental footprint of this method. Exploring solvent-free conditions or greener solvents could be a valuable optimization.[7][8][9][10][11]
The Two-Step Acetal Route: A Milder Alternative
This approach circumvents the direct use of the highly reactive chloroacetyl chloride by employing a protected form of chloroacetaldehyde, namely chloroacetaldehyde diethyl acetal. The synthesis involves two key steps: a Michaelis-Arbuzov-type reaction to form the phosphonate acetal, followed by acidic hydrolysis to deprotect the aldehyde.
Mechanistic Rationale
The first step is a standard Michaelis-Arbuzov reaction where diethyl phosphite reacts with chloroacetaldehyde diethyl acetal. The subsequent hydrolysis step uses an acid catalyst to remove the acetal protecting group and reveal the desired aldehyde functionality.[12][13]
Figure 2: Workflow for the two-step synthesis of this compound via the acetal route.
Experimental Protocol:
Step 1: Synthesis of Diethyl (2,2-diethoxyethyl)phosphonate
Materials:
-
Diethyl phosphite
-
Chloroacetaldehyde diethyl acetal[14]
-
Sodium metal
-
Anhydrous ethanol
-
Standard reflux apparatus
Procedure:
-
In a flame-dried round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, add diethyl phosphite (1.0 eq) dropwise at room temperature.
-
Add chloroacetaldehyde diethyl acetal (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction to room temperature and filter off the sodium chloride precipitate.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis to this compound
Materials:
-
Diethyl (2,2-diethoxyethyl)phosphonate
-
Dilute hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the purified Diethyl (2,2-diethoxyethyl)phosphonate in diethyl ether.
-
Add a dilute solution of hydrochloric acid (e.g., 2M) and stir the two-phase mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain this compound.
Cost and Efficiency Analysis:
| Parameter | Two-Step Acetal Route |
| Starting Materials Cost | Moderate to High (Chloroacetaldehyde diethyl acetal can be more expensive) |
| Reagent Availability | Readily available |
| Reaction Time | 8-12 hours (two steps) |
| Typical Yield | 60-75% (overall) |
| Purification | Distillation and extraction |
| Atom Economy | Lower (due to the protecting group strategy) |
Causality Behind Experimental Choices: The use of sodium ethoxide in the first step generates the more nucleophilic phosphite anion, facilitating the reaction with the less reactive chloroacetal compared to an acyl chloride. The acidic hydrolysis in the second step is a standard method for deprotecting acetals.
Safety and Environmental Considerations:
-
Hazards: Sodium metal is highly reactive and must be handled with extreme care under anhydrous conditions. Diethyl phosphite is an irritant.
-
Byproducts: The first step produces sodium chloride, which is easily removed. The hydrolysis step generates ethanol.
-
Environmental Impact: This route involves two separate reaction and workup steps, potentially increasing solvent usage and waste generation.
The Pudovik Reaction: A Proposed Atom-Economical Approach
The Pudovik reaction typically involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate.[1][15][16] While not a direct route to a ketophosphonate, a modification of this reaction using an appropriate electrophile could offer a more atom-economical pathway. A plausible substrate for this would be chloroacetaldehyde.
Proposed Mechanistic Rationale
In a base-catalyzed Pudovik reaction, the diethyl phosphite is deprotonated to form a more potent nucleophile. This anion would then attack the electrophilic carbon of chloroacetaldehyde. A subsequent elimination of the chloride ion could potentially lead to the desired product. However, the formation of the α-hydroxyphosphonate as a stable product is also a likely outcome.
Sources
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 8. uef.fi [uef.fi]
- 9. sciencedaily.com [sciencedaily.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
